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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The compound 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol represents a promising, albeit currently less-documented, entity with significant potential. As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical. For context, a structurally related amino-substituted compound, (1R,2S)-1-AMINO-1-(4-FLUORO-2-METHOXYPHENYL)PROPAN-2-OL, is assigned CAS Number 1270093-17-8[1].

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. By leveraging established principles of organic synthesis and drawing parallels from structurally analogous compounds, we will explore its synthesis, predict its physicochemical properties, and discuss its potential applications, particularly within the realm of drug discovery. The core structure, a phenylpropanolamine, is a well-established pharmacophore, and the specific substitutions—a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring—are known to impart desirable pharmacological attributes.

The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group, also a common feature in bioactive molecules, can modulate electronic properties and serve as a handle for further functionalization. This guide will provide a robust theoretical and practical framework for scientists interested in exploring the potential of this and related compounds.

Proposed Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be efficiently achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This proposed route involves the reaction of a Grignard reagent derived from 1-bromo-4-fluoro-2-methoxybenzene with propylene oxide. The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring leads to the formation of the desired secondary alcohol.[4][5][6][7]

Experimental Protocol: Grignard Reaction with an Epoxide

Step 1: Preparation of the Grignard Reagent (4-Fluoro-2-methoxyphenylmagnesium bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 1-bromo-4-fluoro-2-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propylene Oxide

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of propylene oxide (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Add the propylene oxide solution dropwise to the stirred Grignard reagent solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 1-Bromo-4-fluoro-2-methoxybenzene D Grignard Reagent Formation (Anhydrous Ether/THF) A->D B Magnesium Turnings B->D C Propylene Oxide E Nucleophilic Attack on Epoxide C->E D->E Reacts with F Aqueous Work-up (NH4Cl solution) E->F G 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol F->G Purification

Proposed synthetic workflow for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

Predicted Physicochemical Properties

The physicochemical properties of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol can be predicted by considering the properties of analogous compounds and the known effects of its constituent functional groups. The properties of the non-fluorinated analogue, 1-(4-methoxyphenyl)propan-2-ol (CAS 30314-64-8), provide a useful baseline.[8][9] The introduction of a fluorine atom is expected to increase lipophilicity and modulate the acidity of nearby functional groups.[3][10]

PropertyPredicted Value / RangeRationale / Reference
Molecular Formula C10H13FO2Based on chemical structure
Molecular Weight 184.21 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow oil or low melting solidTypical for similar phenylpropanol derivatives
Boiling Point > 250 °C (at atmospheric pressure)Expected to be similar to or slightly higher than analogous compounds
LogP (Lipophilicity) 2.0 - 2.5The LogP of 1-(4-methoxyphenyl)propan-2-ol is approximately 1.8-2.0. Fluorine substitution generally increases LogP.[3][10]
pKa (hydroxyl group) 13 - 14The electron-withdrawing nature of the fluorine may slightly decrease the pKa compared to the non-fluorinated analog.
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate); sparingly soluble in waterCommon for moderately polar organic molecules.

Potential Applications in Drug Discovery and Development

The structural motifs present in 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol make it a compound of significant interest for drug discovery programs. The phenylpropanolamine scaffold is found in numerous biologically active compounds, including stimulants and decongestants.[11][12] The strategic placement of fluoro and methoxy groups can be leveraged to optimize the pharmacological profile of lead compounds.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential.[2][13] Key advantages include:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[14] This can block sites of oxidative metabolism, leading to an increased half-life and improved oral bioavailability of a drug.

  • Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[15][16]

  • Modulation of Physicochemical Properties : Fluorine substitution can fine-tune lipophilicity and pKa, which are critical for membrane permeability, solubility, and target engagement.[15][17]

The Influence of the Methoxy Group

The methoxy group at the 2-position can also play a crucial role:

  • Conformational Control : The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which may be important for selective binding to a target receptor or enzyme.

  • Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Metabolic Handle : While often stable, the methoxy group can be a site for O-demethylation, which can be a route for metabolic clearance or even the formation of an active metabolite.

Given these properties, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol could serve as a valuable building block for the synthesis of novel compounds targeting a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.

Drug_Discovery_Logic A Lead Compound (e.g., Phenylpropanolamine Core) B Sub-optimal Properties - Poor Metabolic Stability - Low Binding Affinity - Undesirable PK Profile A->B Identified Issues C Strategic Fluorination (Introduction of F at key positions) B->C Rational Design Strategy D Improved Properties - Blocked Metabolic Sites - Enhanced Target Interactions - Modulated Lipophilicity C->D Leads to E Optimized Drug Candidate (e.g., containing a 4-Fluoro-2-methoxyphenyl moiety) D->E Results in

Logical flow of incorporating fluorinated moieties in drug design.

Conclusion

While 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol may not yet be a cataloged chemical with a designated CAS number, its structural features position it as a compound of considerable interest for chemical and pharmaceutical research. The proposed synthesis via a Grignard reaction provides a reliable and scalable route for its preparation. The predicted physicochemical properties, influenced by the strategic placement of fluorine and methoxy groups, suggest its potential as a valuable intermediate for the development of new chemical entities with improved pharmacological profiles. This technical guide serves as a foundational resource for scientists looking to explore the synthesis and application of this and related novel fluorinated compounds in the pursuit of innovative therapeutics.

References

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Epoxides react with Grignard reagents to yield alcohols. Propose a mechanism. Retrieved from [Link]

  • Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Quora. (2025, December 31). What is the method for the synthesis of phenylprolamine? Retrieved from [Link]

  • ChemistNATE. (2014, September 16). Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). YouTube. [Link]

  • Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • ResearchGate. (2025, July). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Google Patents. (n.d.). CA2462916A1 - Preparation of amphetamines from phenylpropanolamines.
  • Google Patents. (n.d.). US6399828B1 - Preparation of amphetamines from phenylpropanolamines.
  • Corrado, M. L., Knaus, T., & Mutti, F. G. (n.d.). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemCatChem. [Link]

  • Google Patents. (n.d.). WO2003037843A2 - Preparation of amphetamines from phenylpropanolamines.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. (n.d.). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. [Link]

  • Chemsrc. (2025, August 25). 1-(4-methoxyphenyl)propan-2-ol (CAS#:131029-01-1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. Retrieved from [https://www.chemicalsafetyfacts.org/pfas-per-and-polyfluoroalkyl-substances-fluorinated-chemistries/]([Link] chemistries/)

  • Cornelsen Group. (n.d.). Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

This technical guide provides an in-depth analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol , a specific fluorinated phenylpropanol derivative. This compound serves as a critical chiral building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol , a specific fluorinated phenylpropanol derivative. This compound serves as a critical chiral building block in pharmaceutical synthesis and a primary metabolite in the forensic analysis of fluorinated psychotropic substances.

[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is a secondary alcohol featuring a propyl backbone attached to a polysubstituted benzene ring. The specific substitution pattern (4-fluoro, 2-methoxy) imparts unique electronic and steric properties, distinguishing it from more common isomers like the 4-methoxy or 4-fluoro analogs.

Core Data Table
PropertyValue / Description
IUPAC Name 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol
Common Synonyms 4-Fluoro-2-methoxy-α-methylbenzeneethanol; Reduced 4-F-2-MeO-P2P
Molecular Formula C₁₀H₁₃FO₂
Molecular Weight 184.21 g/mol
Monoisotopic Mass 184.08996 Da
CAS Registry Number Not widely indexed in public consumer databases; often referenced by structure in patent literature.[1]
SMILES CC(O)CC1=C(OC)C=C(F)C=C1
InChI Key (Predicted) KV... (Derivative of phenyl-2-propanol class)
Physical State Viscous colorless to pale yellow oil (at STP)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water.
Lipophilicity (LogP) ~1.9 – 2.2 (Predicted)
Structural Analysis

The molecule contains one chiral center at the C2 position of the propyl chain.

  • Fluorine (C4): Increases metabolic stability against para-hydroxylation and enhances lipophilicity.

  • Methoxy (C2): Provides steric bulk and electron-donating effects, influencing the binding affinity in dopaminergic/serotonergic transporter targets when incorporated into amine derivatives.

  • Hydroxyl (Side Chain): Serves as a handle for further functionalization (e.g., esterification) or as a polar pharmacophore in receptor binding.

Synthesis & Production Protocols

The synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol typically follows the reduction of its corresponding ketone precursor, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one (a fluorinated P2P derivative).

Reaction Pathway Diagram

The following diagram illustrates the standard "Nitroalkene Route" from the commercially available aldehyde.

SynthesisPathway Aldehyde 4-Fluoro-2-methoxy- benzaldehyde Nitroalkene Intermediate: Nitropropene Derivative Aldehyde->Nitroalkene Nitroethane NH4OAc, AcOH (Henry Reaction) Ketone Precursor: 1-(4-F-2-MeO-phenyl) propan-2-one Nitroalkene->Ketone Fe/HCl or Raney Ni/H2 (Reduction/Hydrolysis) Product Target: 1-(4-Fluoro-2-methoxyphenyl) propan-2-ol Ketone->Product NaBH4, MeOH 0°C -> RT (Carbonyl Reduction)

Figure 1: Step-wise synthesis from benzaldehyde precursor to the final alcohol.

Detailed Experimental Protocol (Ketone Reduction)

Objective: Selective reduction of the carbonyl group to the secondary alcohol.

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.2 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: 1M HCl or Saturated NH₄Cl

Procedure:

  • Preparation: Dissolve 10 mmol of the ketone substrate in 30 mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The ketone spot should disappear.

  • Quenching: Cool the mixture back to 0°C and carefully quench with saturated NH₄Cl solution (10 mL).

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Research & Drug Development[2]

A. Forensic Toxicology (Metabolite Standard)

This alcohol is the primary Phase I metabolite of "designer" psychotropics sharing the 4-fluoro-2-methoxy-phenethylamine skeleton.

  • Parent Drugs: 4-Fluoro-2-methoxyamphetamine (4-F-2-MA) or 4-Fluoro-2-methoxymethamphetamine.

  • Mechanism: In vivo, the parent amine undergoes oxidative deamination (via MAO or CYP450) to form the ketone, which is subsequently reduced to the alcohol.

  • Utility: Detection of this alcohol in biological matrices (urine/plasma) serves as a biomarker for intake of the parent designer drug when the parent compound has been fully metabolized.

B. Chiral Intermediate for API Synthesis

The 1-aryl-propan-2-ol scaffold is a "privileged structure" in medicinal chemistry.

  • Enantiomeric Resolution: The racemic alcohol can be resolved using lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-alcohols.

  • Mitsunobu Inversion: The hydroxyl group allows for stereospecific substitution (e.g., converting (S)-alcohol to (R)-amine via azide intermediates) to synthesize chiral amphetamine analogs or beta-blocker derivatives.

Metabolic Pathway Visualization

Metabolism Parent Parent Drug: 4-Fluoro-2-methoxy- amphetamine Ketone Metabolic Intermediate: Ketone (P2P Analog) Parent->Ketone Oxidative Deamination (CYP450 / MAO) Alcohol Excreted Metabolite: 1-(4-Fluoro-2-methoxyphenyl) propan-2-ol Ketone->Alcohol Ketone Reductase Conjugate Glucuronide Conjugate (Phase II) Alcohol->Conjugate UGT (Glucuronidation)

Figure 2: Metabolic positioning of the alcohol in the degradation of fluorinated amphetamines.

Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol (Analogous Structure).[2] National Library of Medicine.[3] Available at: [Link] (Accessed Feb 16, 2026).

  • Meyer, M. R., et al. "Metabolism of the new psychoactive substance 4-fluoroamphetamine in humans." Drug Testing and Analysis, 2010.

Sources

Foundational

Fluorinated Anisole Derivatives for Medicinal Chemistry: A Strategic Guide to Modulating Drug Properties

An in-depth technical guide by a Senior Application Scientist Introduction: Beyond the Methoxy Group In the landscape of medicinal chemistry, the anisole moiety (a methoxy group attached to a benzene ring) is a ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: Beyond the Methoxy Group

In the landscape of medicinal chemistry, the anisole moiety (a methoxy group attached to a benzene ring) is a ubiquitous structural feature. It is found in numerous natural products and synthetic drug candidates, often serving as a key pharmacophoric element or a modulator of physicochemical properties. However, the very characteristics that make it useful—its hydrogen bond accepting capability and moderate lipophilicity—also render it a metabolic liability. The methoxy group is frequently a primary site for oxidative metabolism, specifically O-dealkylation by cytochrome P450 enzymes, leading to rapid clearance and limiting the oral bioavailability and in vivo efficacy of potential therapeutics.[1][2]

This guide provides a deep dive into a powerful strategy to overcome these limitations: the selective fluorination of the anisole methoxy group. By replacing hydrogen atoms with fluorine to create monofluoromethoxy (-OCH2F), difluoromethoxy (-OCHF2), and trifluoromethoxy (-OCF3) analogues, medicinal chemists can exert fine control over a molecule's properties.[3][4] This is not merely about blocking metabolism; it is a sophisticated tactic to modulate lipophilicity, basicity (pKa), membrane permeability, and target binding affinity.[5][6]

We will move beyond theoretical concepts to provide field-proven insights, detailing the causal relationships behind experimental choices, presenting actionable protocols, and summarizing key data to empower researchers, scientists, and drug development professionals in their quest for safer, more effective medicines.

The Strategic Imperative: Why Fluorinate An Anisole?

The decision to fluorinate an anisole derivative is driven by the unique and powerful effects of the fluorine atom. With a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), fluorine can replace hydrogen without a significant steric penalty.[4][7] However, as the most electronegative element, its introduction profoundly alters the electronic landscape of the molecule.[8]

Key Strategic Goals:

  • Block Metabolic "Soft Spots": The primary rationale is often to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic cleavage.[1][4] Replacing the metabolically labile hydrogens on the methoxy group can prevent CYP-mediated O-dealkylation, thereby increasing the drug's half-life.[2][5]

  • Modulate Physicochemical Properties: Fluorination provides a powerful tool to tune properties critical for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][9] This includes:

    • Lipophilicity (logP/logD): Increasing fluorine substitution on the methoxy group progressively increases lipophilicity. This can enhance membrane permeability and improve absorption.[10][11]

    • Acidity/Basicity (pKa): The strong inductive electron-withdrawing effect of fluorinated methoxy groups can significantly lower the pKa of nearby basic functional groups (e.g., amines).[4][12][13] This modulation can be crucial for optimizing solubility, avoiding lysosomal trapping, or improving cell penetration.

  • Enhance Target Binding and Potency: The altered electronic and conformational properties of fluorinated anisoles can lead to more favorable interactions with the target protein.[14] The C-F bond can participate in productive electrostatic interactions, and the conformational preferences of groups like -OCHF2 and -OCF3 can lock the molecule into a more bioactive conformation.[10][15]

The replacement of a methoxy group with its fluorinated counterparts is a prime example of bioisosteric replacement , a cornerstone strategy in drug design where one moiety is swapped for another to improve properties while retaining desired biological activity.[16][17][18]

A Comparative Analysis of Fluorinated Anisole Moieties

The choice of whether to use a monofluorinated, difluorinated, or trifluorinated anisole is not arbitrary. Each level of fluorination offers a distinct profile of advantages and liabilities. A Pfizer corporate database analysis of matched molecular pairs provided crucial insights into these differences.[10][19]

Impact on Physicochemical and ADME Properties
Property-OCH3 (Anisole)-OCHF2 (Difluoroanisole)-OCF3 (Trifluoroanisole)Causality & Field Insights
Lipophilicity BaselineModerate IncreaseSignificant IncreaseThe -OCF3 group increases logD by approximately 1 log unit over -OCH3.[10][15] This is a substantial shift that can dramatically improve membrane permeability but risks pushing the molecule into a region of poor solubility and high plasma protein binding. The -OCHF2 group offers a more moderate and often more desirable increase in lipophilicity.[10]
Metabolic Stability High susceptibility to O-dealkylationGenerally ImprovedSurprisingly, does not appreciably improve metabolic stability over -OCH3 in many cases.[10][15][19]While the C-F bond is strong, the overall electronic effect of the -OCF3 group can sometimes direct metabolism to other parts of the molecule. The difluoroanisole (-OCHF2) often strikes a better balance, providing a significant improvement in stability without introducing other liabilities.[10] The mechanism of CYP-mediated arene hydroxylation is more dependent on the arene's π-electron density than C-H bond strength.[2]
Passive Permeability VariableGenerally ImprovedCan be lower than expected despite higher lipophilicity.[10][19]This counterintuitive finding highlights the complexity of drug disposition. The highly polarized nature and specific conformational effects of the -OCF3 group may lead to unfavorable interactions with the membrane interior or promote recognition by efflux transporters, offsetting the gains from increased lipophilicity.
pKa Modulation BaselineLowers pKa of nearby basesSignificantly lowers pKa of nearby basesThe strong electron-withdrawing nature of the fluoroalkoxy groups reduces the basicity of proximal amines by 1-3 pKa units.[13] This can be leveraged to reduce off-target effects (e.g., hERG inhibition) or improve cell penetration by reducing the proportion of the charged species at physiological pH.

Senior Scientist's Verdict: While replacing a methoxy group with a trifluoromethoxy group is a common tactic to address metabolic instability, evidence suggests that the difluoromethoxy (-OCHF2) group may be a more attractive alternative .[10] It provides a more balanced profile of moderately increased lipophilicity, enhanced metabolic stability, and better permeability, and its synthesis is often more straightforward.[10][15]

Visualizing Metabolic Pathways

The primary metabolic fate of anisole is O-dealkylation. Fluorination directly blocks this pathway.

G cluster_0 Anisole Metabolism cluster_1 Fluorinated Anisole Anisole Aryl-O-CH3 Metabolite Aryl-OH (Phenol) + Formaldehyde Anisole->Metabolite CYP450 (O-dealkylation) Fluoroanisole Aryl-O-CF2H / Aryl-O-CF3 Blocked Metabolically Resistant to O-dealkylation Fluoroanisole->Blocked Blocked

Caption: Metabolic fate of anisole vs. fluorinated analogues.

Synthetic Strategies for Accessing Fluorinated Anisoles

The development of new synthetic methodologies has made the incorporation of fluorinated methoxy groups more accessible.[20][21] The choice of strategy depends on the desired level of fluorination and the stage of the synthetic sequence.

General Approaches
  • Nucleophilic Fluorination: Using sources like DAST (diethylaminosulfur trifluoride) to convert a corresponding ketone or aldehyde precursor.[12][22]

  • Difluoromethylation/Trifluoromethylation of Phenols: Direct reaction of phenols with reagents like chlorodifluoromethane or Ruppert-Prakash reagent (TMSCF3) under specific conditions.[23]

  • Building Block Approach: Utilizing commercially available fluorinated building blocks, such as 3-fluoroanisole, for elaboration.[6][24] This is often the most efficient route in discovery chemistry.

Workflow for Synthetic Route Selection

G decision decision start Define Target Fluorinated Anisole decision1 decision1 start->decision1 Is the required building block commercially available? route1 Building Block Strategy: Purchase fluoroanisole and elaborate the scaffold. decision1->route1 Yes decision2 Is the precursor phenol readily available? decision1->decision2 No route2 Late-Stage Fluorination: React phenol with a difluoro- or trifluoro- methylating agent. decision2->route2 Yes route3 De Novo Synthesis: Design a multi-step route to construct the entire fluorinated scaffold. decision2->route3 No

Caption: Decision workflow for selecting a synthetic strategy.

Case Study: Fluoroquinolone Antibacterials

While not direct anisole derivatives, the fluoroquinolone class of antibiotics, such as Ciprofloxacin and Levofloxacin, perfectly illustrates the strategic power of incorporating fluorine onto an aromatic ring system, a concept directly applicable to fluorinated anisoles.[5][24] The fluorine atom at the C-6 position is critical for their potent antibacterial activity.

Mechanism of Action: Fluoroquinolones are inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[25][26] These enzymes are responsible for managing the topology of DNA during replication. The drug binds to the enzyme-DNA complex, stabilizing DNA strand breaks and trapping the enzyme.[27] This action blocks the progression of the replication fork, leading to bacterial cell death.[25]

The C-6 fluorine atom enhances the drug's binding affinity to the DNA gyrase-DNA complex and improves cell penetration, broadening the antibacterial spectrum.[5]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Fluoroquinolone ReplicationFork Replication Fork Gyrase DNA Gyrase / Topoisomerase IV ReplicationFork->Gyrase relieves supercoiling DNA Bacterial DNA TernaryComplex Ternary Complex (FQ-Gyrase-DNA) DNA->TernaryComplex Gyrase->DNA creates transient double-strand break Gyrase->TernaryComplex FQ Fluoroquinolone (contains Ar-F) FQ->Gyrase CellDeath Replication Blocked & Cell Death TernaryComplex->CellDeath stabilizes break

Caption: Mechanism of fluoroquinolone inhibition of DNA gyrase.

Essential Experimental Protocols

To validate the strategic choices made in designing fluorinated anisole derivatives, rigorous experimental evaluation is non-negotiable. The following protocols represent self-validating systems for assessing key ADME properties.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of in vivo clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolism (e.g., Verapamil)

  • Acetonitrile with internal standard for LC-MS/MS analysis

  • 96-well incubation plate and thermal cycler or water bath

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., final concentration 0.5 mg/mL).

  • Incubation Setup: In a 96-well plate, add the phosphate buffer.

  • Compound Addition: Add the test compound to the wells to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T=0 time point for the reaction kinetics.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life as t½ = 0.693 / k.

Workflow for Compound Evaluation

G cluster_0 In Vitro ADME Profiling cluster_1 Decision Gate cluster_2 Next Steps start Synthesized Fluorinated Anisole Derivative Potency Target Potency Assay (IC50 / EC50) start->Potency Solubility Kinetic Solubility Assay start->Solubility MetStab Microsomal Stability (Protocol 1) start->MetStab Permeability Permeability Assay (e.g., PAMPA) start->Permeability Decision Does the compound meet the target product profile? Potency->Decision Solubility->Decision MetStab->Decision Permeability->Decision Optimize Further Optimization (Return to Design) Decision->Optimize No Advance Advance to In Vivo Pharmacokinetic Studies Decision->Advance Yes

Caption: A typical experimental workflow for evaluating new compounds.

Conclusion and Future Perspectives

The strategic fluorination of anisole derivatives is a nuanced and highly effective tool in the medicinal chemist's arsenal. It allows for the rational modulation of ADME properties to overcome common drug development hurdles, particularly metabolic instability. The key takeaway for practitioners is that the degree of fluorination matters profoundly. While trifluoromethoxy groups dramatically increase lipophilicity, the difluoromethoxy moiety often emerges as a more balanced and advantageous alternative, offering improved stability and permeability without the potential downsides of excessive lipophilicity.[10]

The continued development of novel synthetic fluorination methods will further expand the accessibility and application of these valuable motifs.[28][29] As our understanding of the complex interplay between physicochemical properties and biological outcomes grows, the judicious use of fluorinated anisoles will undoubtedly continue to play a pivotal role in the design of next-generation therapeutics.

References

  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Taylor, R. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. [Link]

  • Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Fujiwara, Y., Dixon, J. A., & Baran, P. S. (2012). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(9), 656-674. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • El-Gazzar, M. G., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Romero, A., & Kalyani, D. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Chio, T. I., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. ResearchGate. [Link]

  • Myznikov, L., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Myznikov, L., et al. (2021). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Terry, M., & Smith, A. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7592. [Link]

  • Singh, V. K., & Verma, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1205-1225. [Link]

  • Beaver, M. G., & Vedsø, P. (2023). Modern Strategies in Organofluorine Chemistry 2. Thieme. [Link]

  • Ghosh, A., & Ghorai, P. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

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  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 43(20), 2662-2673. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

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Exploratory

An In-Depth Technical Guide to 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Synthesis, Characterization, and Therapeutic Potential

Foreword: Navigating the Landscape of Fluorinated Scaffolds in Drug Discovery In the relentless pursuit of novel therapeutic agents, medicinal chemists continually seek to refine molecular architectures to enhance effica...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Fluorinated Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists continually seek to refine molecular architectures to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy to achieve these goals. This guide delves into the technical nuances of a specific fluorinated scaffold, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. While a dedicated PubChem Compound Identification (CID) for this precise molecule is not currently available, its structural analog, 1-(4-methoxyphenyl)propan-2-ol (PubChem CID: 169145), provides a valuable reference point. This document will therefore serve as a comprehensive technical resource, bridging established knowledge of the non-fluorinated parent compound with a scientifically grounded, predictive exploration of its fluorinated counterpart. We will traverse its synthesis, projected physicochemical properties, and potential applications, offering a roadmap for researchers and drug development professionals navigating this promising chemical space.

The Strategic Imperative of Fluorination in Medicinal Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic and steric properties.[1][2] These alterations are not merely academic; they translate into tangible improvements in pharmacological characteristics. Key advantages frequently observed include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it less susceptible to metabolic degradation by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[2]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[1][3]

The subject of this guide, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, represents a logical progression in the exploration of phenylpropanolamine-based scaffolds, a class of compounds with a rich history in medicinal chemistry.

The Non-Fluorinated Analog: 1-(4-methoxyphenyl)propan-2-ol

To appreciate the nuances of our target molecule, we first examine its well-characterized, non-fluorinated parent compound.

PubChem CID: 169145[4]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H14O2PubChem[4]
Molecular Weight166.22 g/mol PubChem[4]
XLogP31.8PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count3PubChem[4]
Spectroscopic Data

While a comprehensive repository of spectroscopic data is not centrally available, typical characterization would involve:

  • ¹H NMR: Expected signals would include aromatic protons, a methoxy singlet, a methyl doublet, and methine and methylene protons of the propanol side chain.

  • ¹³C NMR: Aromatic carbons, a methoxy carbon, and aliphatic carbons corresponding to the propanol moiety would be observed.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 166.22.

A Predictive Analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

The introduction of a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring is anticipated to significantly modulate the properties of the parent propanolamine scaffold.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular FormulaC10H13FO2Addition of F, removal of H
Molecular Weight184.21 g/mol Atomic mass of F is ~19, H is ~1
XLogP3~2.0 - 2.3Fluorine generally increases lipophilicity
pKa (hydroxyl group)Slightly lower than analogThe electron-withdrawing nature of fluorine will increase the acidity of the alcohol.
Rationale for the Substitution Pattern

The 2-methoxy, 4-fluoro substitution pattern is a common motif in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the fluorine at the 4-position can block a potential site of metabolism and enhance binding affinity.

Proposed Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

The synthesis of the target molecule can be logically approached through a two-step sequence involving a Grignard reaction followed by a reduction.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction SM 2-Fluoro-4-methoxybenzaldehyde Int 1-(2-Fluoro-4-methoxyphenyl)propan-1-one SM->Int 1. EtMgBr, THF 2. H3O+ GR Ethylmagnesium Bromide Pdt 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Int->Pdt NaBH4, Methanol Red Sodium Borohydride

Caption: Proposed two-step synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)propan-1-one

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The apparatus is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Preparation: In the dropping funnel, a solution of ethyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF, 50 mL) is prepared. This solution is added dropwise to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous THF (20 mL) in the reaction flask. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Aldehyde Addition: A solution of 2-fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF (50 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-(2-fluoro-4-methoxyphenyl)propan-1-ol, is then oxidized to the ketone, 1-(2-fluoro-4-methoxyphenyl)propan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane. The resulting ketone is purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

  • Reduction Setup: To a solution of 1-(2-fluoro-4-methoxyphenyl)propan-1-one (1.0 equivalent) in methanol (100 mL) in a 250 mL round-bottom flask, sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-(4-fluoro-2-methoxyphenyl)propan-2-ol.

Characterization and Quality Control

A self-validating system for protocol trustworthiness relies on rigorous characterization of the final compound.

Spectroscopic and Analytical Workflow

QC_Workflow Start Purified Product NMR 1H, 13C, 19F NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Verification IR FT-IR Spectroscopy Start->IR Functional Group Analysis HPLC HPLC Purity Analysis NMR->HPLC MS->HPLC IR->HPLC Final Characterized Compound HPLC->Final Purity Confirmation

Caption: A comprehensive workflow for the characterization of the final product.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum is expected to show characteristic splitting patterns for the aromatic protons due to coupling with the fluorine atom. A doublet for the methyl group and multiplets for the methine and methylene protons of the propanol side chain will also be present, along with a singlet for the methoxy group.

  • ¹³C NMR: The carbon signals in the aromatic region will exhibit splitting due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

  • HRMS: The high-resolution mass spectrum should show the accurate mass of the molecular ion, confirming the elemental composition.

Potential Applications in Drug Discovery

The 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol scaffold holds potential as a building block for the synthesis of novel therapeutic agents targeting a range of biological systems. Its structural similarity to known pharmacologically active phenylpropanolamines suggests possible applications in areas such as:

  • Central Nervous System (CNS) Disorders: Phenylpropanolamine derivatives have been explored for their effects on neurotransmitter systems. The fluorinated analog could offer improved CNS penetration and metabolic stability.

  • Cardiovascular Diseases: Certain phenylpropanolamines exhibit cardiovascular effects. The electronic modifications introduced by the fluorine and methoxy groups could fine-tune receptor interactions.

  • Antimicrobial Agents: The lipophilicity and electronic properties of the molecule could be advantageous in the design of new antimicrobial compounds.

Conclusion: A Foundation for Future Research

This technical guide has provided a comprehensive overview of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, a molecule of significant interest in the field of medicinal chemistry. While a dedicated PubChem entry is yet to be established, a robust understanding of its non-fluorinated analog, coupled with the well-documented principles of fluorine chemistry, allows for a confident and scientifically rigorous exploration of its synthesis, properties, and potential applications. The detailed protocols and characterization workflows presented herein are intended to empower researchers to synthesize and investigate this and related fluorinated scaffolds, thereby contributing to the advancement of drug discovery and the development of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Taylor, R. E. (2014). Fluorine in medicinal chemistry. Future medicinal chemistry, 6(5), 455-458. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of Fluorinated Phenylpropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity and a size comparable to hydrogen, allow for the fine-tuning of a molecule's physicochemical profile, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] Phenylpropanol derivatives are a significant class of compounds in drug discovery, and their fluorinated analogues are of particular interest. This guide provides a comprehensive exploration of the key physical properties of these derivatives and the experimental methodologies used for their determination.

Part 1: Fundamental Physical Properties and the Impact of Fluorination

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting and boiling points of a compound provide critical insights into the strength of its intermolecular forces and are fundamental for determining purity and ensuring stability during manufacturing and storage.[4] Pure crystalline organic compounds typically exhibit sharp, characteristic melting points, while impurities lead to a depression and broadening of the melting range.[5]

The introduction of fluorine can significantly alter a molecule's melting and boiling points. The strong C-F bond and the high electronegativity of fluorine can induce significant dipole moments, potentially increasing dipole-dipole interactions. However, the effect is complex and dependent on the position and number of fluorine atoms. For instance, while increased polarity can lead to higher melting and boiling points, the low polarizability of the fluorine atom results in weak dispersion forces, which can counteract this effect.[6]

Table 1: Physical Properties of Representative Fluorinated Phenylpropanol Derivatives

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)pKalogP
Fluoxetine C17H18F3NO193 - 197[7]395.1[7]~104.05[7]
Fenfluramine C12H16F3N160-170[8]108-112[8]9.92[8]3.36[8]

Note: Data is for the free base or hydrochloride salt as specified in the source. Direct comparison should be made with caution.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a melting point apparatus, a technique widely used for assessing purity.[5][9]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

  • Capillary tubes (sealed at one end)

  • Sample (finely powdered)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered.[9] Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly to a height of 1-2 cm.[9]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.

  • Initial Determination: Heat the sample rapidly to get an approximate melting point range. This allows for a more precise measurement in subsequent trials.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound.[4] A broad melting range suggests the presence of impurities.[5]

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry and powder the sample B Load into capillary tube A->B C Pack sample tightly B->C D Place in melting point apparatus C->D E Rapid heating for approximate range D->E F Slow heating (1-2°C/min) for accuracy E->F G Record T1 (start of melting) F->G H Record T2 (complete melting) G->H I Determine melting range (T1-T2) H->I J Assess purity based on range sharpness I->J SolubilityWorkflow A Add excess compound to buffer B Shake at constant temperature to equilibrate (24-48h) A->B C Centrifuge to separate solid and liquid phases B->C D Extract aliquot of supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Result: Equilibrium Solubility E->F

Caption: Experimental workflow for the shake-flask solubility assay.

Part 2: Ionization and Lipophilicity: Key Drivers of Drug Action

Acidity (pKa): Governing Ionization State

The pKa value is a critical parameter that dictates the ionization state of a drug at a given pH. [10]Since most drugs are weak acids or bases, their charge at physiological pH (around 7.4) significantly influences their absorption, distribution, and interaction with biological targets. [10] Fluorine's strong electron-withdrawing effect can substantially lower the pKa of nearby acidic groups (making them stronger acids) and lower the pKa of the conjugate acids of basic groups (making them weaker bases). [6]This modulation of pKa can be a powerful tool in drug design to optimize a compound's pharmacokinetic properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for determining pKa values. [11][12]It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. [10][13] Materials:

  • Calibrated pH meter with an electrode

  • Automated titrator or burette

  • Titration vessel

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Solution of the test compound at a known concentration

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [11]2. Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration.

  • Titration: Place the sample solution in the titration vessel and immerse the pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point. [11]5. Inflection Point: The equivalence point is identified as the inflection point of the titration curve, where the slope (ΔpH/ΔV) is maximal. [14]The pKa is the pH at which half of the titrant volume required to reach the equivalence point has been added.

Diagram 3: Principle of pKa Determination

pKaPrinciple titration Potentiometric Titration Add Titrant (e.g., NaOH) Measure pH curve Titration Curve Analysis Plot pH vs. Volume Identify Equivalence Point pH at 1/2 Equivalence Point = pKa titration:f1->curve Generates Data LogPWorkflow A Mix compound with n-octanol and aqueous buffer B Shake to reach partition equilibrium A->B C Centrifuge for phase separation B->C D Sample both octanol and aqueous phases C->D E Quantify concentration in each phase D->E F Calculate logP/logD E->F

Caption: The shake-flask method for determining logP/logD.

Conclusion

The physical properties of fluorinated phenylpropanol derivatives are a complex interplay of intermolecular forces, polarity, and ionization state. A thorough understanding and precise measurement of these properties—melting point, solubility, pKa, and logP/logD—are indispensable for the rational design and development of effective and safe pharmaceutical agents. The strategic use of fluorine allows medicinal chemists to subtly manipulate these parameters, thereby optimizing a drug candidate's journey from administration to its biological target. The standardized protocols outlined in this guide provide a framework for obtaining reliable and reproducible data, which is essential for advancing drug discovery programs.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wikipedia. (2023, December 27). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

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  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Van der Schoot, B. H., & Ubbink, J. (2004). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • OECD. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • European Medicines Agency. (2019, February 5). Assessment report - Fintepla. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

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  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem. Retrieved from [Link]

  • St. Olaf College. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

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  • Inchem.org. (n.d.). Fluoxetine(PIM 651). Retrieved from [Link]

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  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN113499330A - Fenfluramine composition and preparation method thereof.
  • U.S. Food and Drug Administration. (n.d.). PROZAC. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, June 15). 212102Orig1s000. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenfluramine. Retrieved from [Link]

  • Springer. (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2025, June 28). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Physical Properties of Laterally Fluorinated Isothiocyanato Phenyl-tolane Single Liquid Crystals Components and Mixtures. Retrieved from [Link]

  • Fluorocouncil. (n.d.). Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. Retrieved from [Link]

  • Plastic Products. (n.d.). Overview of Fluoropolymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

  • Fluorocouncil. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to Sourcing and Cost Analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol for Pharmaceutical Research

Abstract Introduction: The Strategic Value of Fluorinated Building Blocks The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The target molecule, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, combines this strategic fluoro-substituent with a chiral secondary alcohol and a methoxy-activated phenyl ring. This combination of functional groups makes it a valuable chiral building block for synthesizing complex molecules and exploring new chemical space in the search for novel lead compounds.[3]

However, a preliminary search of major chemical supplier catalogs reveals that this specific compound is not a stock item. This guide, therefore, shifts from a simple supplier list to a strategic workflow for acquiring such a specialized reagent.

Procurement Strategy: A Decision-Making Workflow

For a researcher needing 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, the procurement path is not a simple purchase order. The decision between commissioning a custom synthesis or performing the synthesis in-house depends on available resources, timelines, and required scale.

Procurement_Workflow start Requirement: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol check_avail Search Commercial Catalogs (e.g., Sigma-Aldrich, FisherSci) start->check_avail result Compound Not Commercially Available check_avail->result decision Strategic Decision Point result->decision custom_synth Option A: Custom Synthesis decision->custom_synth Expertise/Time is limited in_house Option B: In-House Synthesis decision->in_house In-house expertise & equipment available sub_custom1 Identify & Vet CMOs/ CROs (e.g., BOC Sciences) custom_synth->sub_custom1 sub_inhouse1 Assess Synthetic Feasibility & Precursor Availability in_house->sub_inhouse1 sub_custom2 Request Quotations (Provide CAS, Structure, Purity, Amount) sub_custom1->sub_custom2 sub_custom3 Evaluate Cost, Timeline, & Analytical Package sub_custom2->sub_custom3 sub_custom4 Initiate Project & Manage Milestones sub_custom3->sub_custom4 end_product Target Compound Acquired sub_custom4->end_product sub_inhouse2 Source Starting Materials (See Table 1) sub_inhouse1->sub_inhouse2 sub_inhouse3 Execute Synthesis & Purification (See Protocol 3.2) sub_inhouse2->sub_inhouse3 sub_inhouse4 Perform Full Analytical Characterization (See Section 4) sub_inhouse3->sub_inhouse4 sub_inhouse4->end_product

Figure 1: Procurement decision workflow for non-catalog compounds.

Synthetic Feasibility and Execution

The most logical and direct route to obtaining the target secondary alcohol is through the chemical reduction of its corresponding ketone, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one.

Proposed Synthetic Pathway
Figure 2: Proposed reduction of a precursor ketone to the target alcohol.

This reduction is a standard, high-yielding transformation in organic chemistry, utilizing common and inexpensive reagents like sodium borohydride (NaBH₄). The primary challenge lies in sourcing the ketone precursor. While the exact ketone is also not a standard catalog item, it can be synthesized from more readily available starting materials.

Table 1: Sourcing of Potential Starting Materials

Compound NameCAS NumberPotential SuppliersNotes
4-Fluoro-2-methoxyphenol450-93-1Sigma-AldrichA versatile starting point for building the phenylpropane backbone.
1-(4-Fluoro-3-methoxyphenyl)propan-2-one320338-98-5BLDpharm[4]An isomeric ketone, indicating synthetic accessibility in this class.
1-(2-fluoro-4-methoxyphenyl)ethanone63065-66-7Chemrio[5]A related acetophenone that could be elaborated to the target structure.
Exemplar Protocol: In-House Synthesis

This protocol describes the reduction of the hypothetical precursor ketone. It is designed as a self-validating system where reaction progress is monitored to ensure completion.

Objective: To synthesize 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol from 1-(4-Fluoro-2-methoxyphenyl)propan-2-one.

Materials:

  • 1-(4-Fluoro-2-methoxyphenyl)propan-2-one (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone precursor (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-2 hours). Trustworthiness: This step validates that the transformation is complete before proceeding to the workup, preventing contamination of the final product with starting material.

  • Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude alcohol product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Quality Control and Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. For a novel compound, a comprehensive analytical package is required to confirm its structure unequivocally.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the characteristic signals for the aromatic, methoxy, methyl, and alcohol protons.

    • ¹³C NMR: To verify the number and type of carbon atoms.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to determine the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (e.g., >95% or >98% as required by the research application).

  • Chiral HPLC: If the synthesis is asymmetric or if enantiomeric separation is required, a chiral HPLC method must be developed to determine the enantiomeric excess (ee).[6]

Price and Cost Analysis

Estimating the cost requires a budget impact analysis framework, considering both the custom synthesis and in-house routes.[7] The final price is heavily influenced by the scale, required purity, and the complexity of the synthesis.[8]

Table 2: Cost Estimation Framework

Cost ComponentCustom Synthesis (CMO/CRO)In-House SynthesisKey Influencing Factors
Raw Materials Included in final priceVariableCost of precursors (e.g., 4-Fluoro-2-methoxyphenol at ~$122/unit), reagents, solvents.
Labor Included in final priceHigh (Internal Cost)FTE rate for a skilled chemist; opportunity cost of internal resources.
Equipment Included in final priceCapital/Maintenance CostAmortized cost of reactors, purification systems (e.g., flash chromatography), and analytical instruments.
Analytical Services Tiered PricingInternal/External CostBasic (NMR, LCMS) vs. Advanced (HRMS, Chiral HPLC, CoA).
Scale-Up Risk Borne by CMOBorne by ResearcherUnforeseen synthetic challenges can increase costs and timelines.
Documentation Included (e.g., CoA)Internal EffortTime required to prepare reports and certificates of analysis.
Estimated Price Range $2,000 - $10,000+ for 1-10g$500 - $3,000+ (materials & services)Purity (>99% is more expensive), scale (price per gram decreases at larger scales), and documentation level.

Conclusion

While 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is not a readily available chemical, it is synthetically accessible. This guide provides a comprehensive framework for researchers to strategically source this valuable building block. The decision between custom synthesis and in-house production should be based on a careful evaluation of internal capabilities, project timelines, and budgetary constraints. By following the proposed synthetic and analytical protocols, and utilizing the cost analysis framework, research and development teams can confidently and efficiently acquire this and other novel compounds, accelerating the drug discovery process.

References

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Chemicals Plus, LLC. Products. Chemicals Plus, LLC. [Link]

  • Pharmaffiliates. 1391054-10-6 | Product Name : Brimonidine - Impurity G (Trifluoroacetate Salt) (EP/BP). Pharmaffiliates. [Link]

  • Cheméo. Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9). Cheméo. [Link]

  • PubChem. 1-(4-Methoxyphenoxy)-2-propanol. National Center for Biotechnology Information. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Chemical Neuroscience, 5(10), 1031-1047. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Medicinal Chemistry, 57(23), 9127-9154. [Link]

  • ACS. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. American Chemical Society. [Link]

  • ResearchGate. (PDF) Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. ResearchGate. [Link]

  • PubChemLite. 1-(4-methoxyphenyl)propan-2-ol (C10H14O2). PubChemLite. [Link]

  • Dana Bioscience. 2-(4-Bromo-2-fluoro-6-methoxyphenyl)propan-2-ol 250mg. Dana Bioscience. [Link]

  • Quotation-tjBoost Serves Chemists. Quotation-tjBoost Serves Chemists. tjBoost. [Link]

  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

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  • Expert Market Research. Methoxypropanol Production Cost Analysis Reports 2025. Expert Market Research. [Link]

  • MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. [Link]

  • Sullivan, S. D., Mauskopf, J. A., Augustovski, F., Caro, J. J., Lee, K. M., Minchin, M., ... & Shau, W. Y. (2014). Budget impact analysis—principles of good practice: report of the ISPOR 2012 Budget Impact Analysis Good Practice II Task Force. Value in Health, 17(1), 5-14. [Link]

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Foundational

Strategic Pharmacophores: The 4-Fluoro-2-Methoxy-Phenylpropanol Scaffold

The following technical guide provides an in-depth analysis of the 4-Fluoro-2-Methoxy-Phenylpropanol scaffold, a privileged substructure in modern medicinal chemistry. This guide focuses on its synthesis, structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 4-Fluoro-2-Methoxy-Phenylpropanol scaffold, a privileged substructure in modern medicinal chemistry. This guide focuses on its synthesis, structural analogs, and application in the development of GPCR ligands and kinase inhibitors.

Content Type: Technical Whitepaper & Synthetic Guide Subject: 3-(4-fluoro-2-methoxyphenyl)propan-1-ol (CAS 1000542-85-7) and Related Analogs

Executive Summary

The 4-fluoro-2-methoxy-phenylpropanol motif represents a high-value "privileged structure" in drug discovery. It combines two critical features: metabolic modulation via the 4-fluoro substituent (blocking para-oxidation) and conformational restriction/hydrogen-bond acceptance via the 2-methoxy group. This scaffold is frequently utilized as a "tail" or "linker" moiety in the design of:

  • GPCR Modulators: Specifically Antimuscarinics (e.g., Tolterodine analogs) and Melatonin receptor agonists.

  • Kinase Inhibitors: As a solvent-exposed tail to tune lipophilicity (LogD) in EGFR or CDK inhibitors.

  • CNS Agents: Including NMDA receptor ligands (NR2B subunit selective).[1]

This guide details the robust synthesis of the core alcohol, its conversion into functional pharmacophores, and the Structure-Activity Relationship (SAR) logic driving its use.

Chemical Identity & Core Structure[2][3]

PropertyData
IUPAC Name 3-(4-fluoro-2-methoxyphenyl)propan-1-ol
CAS Number 1000542-85-7
Molecular Formula C₁₀H₁₃FO₂
Molecular Weight 184.21 g/mol
Key Substituents 4-Fluoro: Metabolic blocker (CYP450 stability).2-Methoxy: Ortho-position steric lock & H-bond acceptor.[2][3]
Primary Application Intermediate for aryl-alkyl amines and ethers.

Synthetic Protocols

The synthesis of the core scaffold requires high regioselectivity to ensure the ortho-methoxy and para-fluoro arrangement is preserved. The most scalable route involves the reduction of a cinnamic acid precursor.

Protocol A: Scalable Synthesis via Cinnamic Acid Reduction

Rationale: This pathway avoids expensive transition metal catalysts and uses readily available aldehydes.

Step 1: Knoevenagel Condensation
  • Reagents: 4-Fluoro-2-methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (cat.).

  • Conditions: Reflux (90°C) for 4–6 hours.

  • Mechanism: Base-catalyzed condensation followed by decarboxylation yields (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid .

  • Yield Target: >85%.

Step 2: Double Reduction (One-Pot or Stepwise)
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF OR H₂/Pd-C followed by Borane-THF.

  • Preferred Route (Laboratory Scale):

    • Dissolve acrylic acid intermediate in anhydrous THF (0.5 M).

    • Cool to 0°C under N₂ atmosphere.

    • Add LiAlH₄ (2.5 equiv) dropwise (Exothermic!).

    • Reflux for 12 hours to reduce both the alkene and the carboxylic acid directly to the saturated alcohol.

  • Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and concentrate.

  • Validation: ¹H NMR should show disappearance of olefinic protons (6.0–7.5 ppm region) and appearance of multiplet at ~1.8 ppm (propyl CH₂) and triplet at ~3.6 ppm (CH₂-OH).

Protocol B: Grignard-Based Approach (For Diphenyl Analogs)

Context: Used when creating branched analogs like 3-(4-fluorophenyl)-3-(2-methoxyphenyl)propanol (Antimuscarinic precursors).

  • Reagents: o-Bromoanisole, Magnesium turnings, p-Fluorobenzaldehyde.

  • Formation: Generate (2-methoxyphenyl)magnesium bromide in ether.

  • Addition: Add p-fluorobenzaldehyde dropwise at 0°C.

  • Result: Yields the diaryl methanol.

  • Elaboration: Hydrogenolysis (Pd/C, H₂) removes the benzylic OH (if needed) or alkylation extends the chain.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from starting materials to the core scaffold and its divergence into two major drug classes.

G cluster_0 Primary Synthesis Start 4-Fluoro-2-Methoxy Benzaldehyde Step1 Cinnamic Acid Intermediate Start->Step1 Malonic Acid Pyridine, 90°C Core CORE SCAFFOLD: 3-(4-fluoro-2-methoxy phenyl)propan-1-ol Step1->Core LiAlH4 Reduction (THF, Reflux) PathA Activation (Mesylate/Tosylate) Core->PathA MsCl, Et3N Drug2 Kinase Inhibitors (Ether Linkage) Core->Drug2 Mitsunobu Coupling (Heterocycle-OH) Drug1 Antimuscarinics (Diphenylpropylamines) PathA->Drug1 Amine Displacement

Figure 1: Synthetic workflow from aldehyde precursor to the core phenylpropanol scaffold and its divergence into pharmacological applications.

Functionalization & Pharmacological Applications[2][4][5][6]

Once the 3-(4-fluoro-2-methoxyphenyl)propan-1-ol is synthesized, it serves as a versatile nucleophile or electrophile.

A. Antimuscarinic Analogs (Diphenylpropylamines)

This class mimics the structure of Tolterodine and Fesoterodine .

  • Mechanism: The propanol chain acts as a spacer, positioning the basic amine (usually diisopropylamine) at the correct distance from the aromatic ring to interact with the muscarinic M3 receptor aspartate residue.

  • Role of F/OMe:

    • 2-OMe: Provides steric bulk similar to the methyl group in Tolterodine, locking the phenyl ring rotation.

    • 4-F: Increases metabolic stability against ring hydroxylation, prolonging half-life (

      
      ).
      
B. Kinase Inhibitors (EGFR/CDK)

In drugs like Osimertinib or experimental CDK9 inhibitors, the phenyl ring is often attached via an ether or amine linkage.

  • Protocol: Mitsunobu Reaction .

    • React the core alcohol with a hydroxy-heterocycle (e.g., 4-hydroxy-quinazoline).

    • Reagents: PPh₃, DIAD, THF, 0°C → RT.

    • Outcome: Creates an ether-linked "tail" that fits into the solvent-exposed region of the ATP binding pocket, improving cellular permeability.

Structure-Activity Relationship (SAR) Analysis

The specific substitution pattern (4-Fluoro, 2-Methoxy) is not accidental. It is engineered for specific physicochemical properties.

FeaturePharmacological EffectMechanistic Basis
Propyl Chain (n=3) Linker Flexibility Optimal length (approx 4–5 Å) allows the aromatic head to bind a hydrophobic pocket while the tail reaches a polar/charged residue.
4-Fluoro Group Metabolic Blockade The C-F bond (116 kcal/mol) is stronger than C-H, preventing CYP450-mediated oxidation at the vulnerable para position.
2-Methoxy Group Conformational Lock Creates a "twist" in the biaryl or aryl-alkyl conformation due to steric clash with the side chain, often favoring the bioactive conformer.
Alcohol (-OH) Functional Handle Can be converted to a leaving group (OMs, OTs, Halogen) for nucleophilic substitution or oxidized to an acid/aldehyde.

Experimental Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized scaffold, the following analytical checkpoints are mandatory:

  • ¹H NMR Verification:

    • Look for the Methoxy Singlet: ~3.80 ppm (3H).

    • Look for the Propyl Triplet: ~3.65 ppm (CH₂-OH).

    • Coupling Check: The aromatic region must show specific splitting characteristic of 1,2,4-substitution (or 1,3,4 depending on numbering). For 4-fluoro-2-methoxy, expect a doublet of doublets for the proton between F and OMe.

  • ¹⁹F NMR:

    • Essential to confirm the presence of fluorine and absence of defluorinated byproducts. Expect a signal around -110 to -120 ppm (relative to CFCl₃).

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: MeCN/H₂O (+0.1% Formic Acid).

    • Target Purity: >98% required for biological assay use.

References

  • Sigma-Aldrich. "3-(4-Fluoro-2-methoxyphenyl)propan-1-ol Product Analysis." Merck KGaA. Link

  • Christiaans, J. A. M., et al. (2014).[1] "Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors." Nuclear Medicine and Biology. Link

  • Sparf, B., et al. (1995). "3,3-Diphenylpropylamines and pharmaceutical compositions thereof." U.S. Patent 5,382,600. Link

  • Wang, Y., et al. (2019).[4] "Synthesis of mGlu2 Receptor Negative Allosteric Modulators." Theranostics. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on sp3-rich scaffolds like phenylpropanols). Link

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol from ketone

Application Note: A-102 Topic: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol from 1-(4-Fluoro-2-methoxyphenyl)propan-2-one Introduction 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a key chiral building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-102

Topic: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol from 1-(4-Fluoro-2-methoxyphenyl)propan-2-one

Introduction

1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the stereoselective synthesis of this secondary alcohol via the reduction of the corresponding prochiral ketone, 1-(4-fluoro-2-methoxyphenyl)propan-2-one. We will explore both a standard achiral reduction using sodium borohydride for the racemic product and a highly enantioselective method employing the Corey-Bakshi-Shibata (CBS) reduction to obtain a specific enantiomer.

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[1][2][3] The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For many applications, controlling the three-dimensional arrangement of atoms is paramount, necessitating the use of asymmetric synthesis techniques.[4][5]

Chemical Principles and Rationale

The conversion of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[6]

Achiral Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones.[7][8][9][10] It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final alcohol. The mechanism involves the nucleophilic attack of the hydride from the borohydride complex onto the carbonyl carbon.[6] This method results in a racemic mixture of the (R)- and (S)-enantiomers of the alcohol, as the hydride can attack from either face of the planar ketone with equal probability.

Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

For applications requiring a single enantiomer of the alcohol, an asymmetric reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[11][12][13] This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[14][15]

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the chiral catalyst, which activates the borane as a hydride donor.[12] The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, exposing one face of the carbonyl group to preferential hydride attack from the borane-catalyst complex.[12] This facial selectivity leads to the formation of one enantiomer of the alcohol in high excess. The reaction must be conducted under anhydrous conditions, as water can negatively impact the enantiomeric excess.[12]

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/SpecificationSupplier
1-(4-Fluoro-2-methoxyphenyl)propan-2-one98%Commercially Available
Sodium borohydride (NaBH₄)99%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
(R)-(-)-2-Methyl-CBS-oxazaborolidine1 M in TolueneCommercially Available
Borane-tetrahydrofuran complex (BH₃·THF)1 M in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flasks, magnetic stirrer, etc.Standard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography systemStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
NMR Spectrometer400 MHz or higher
Gas Chromatograph with Chiral Column
Mass Spectrometer

Protocol 1: Achiral Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

This protocol describes the synthesis of a racemic mixture of the target alcohol.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis dissolve_ketone Dissolve Ketone in MeOH cool_solution Cool to 0 °C dissolve_ketone->cool_solution add_nabh4 Add NaBH4 portion-wise cool_solution->add_nabh4 stir_rt Stir at Room Temperature add_nabh4->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench with sat. NH4Cl monitor_tlc->quench remove_solvent Remove MeOH quench->remove_solvent extract Extract with Et2O remove_solvent->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Workflow for the achiral synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g (10.0 mmol) of 1-(4-fluoro-2-methoxyphenyl)propan-2-one in 30 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add 0.45 g (12.0 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicate reaction completion.

  • Workup: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[16]

Protocol 2: Enantioselective Synthesis of (S)-1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

This protocol details the synthesis of the (S)-enantiomer of the target alcohol using a CBS catalyst. For the (R)-enantiomer, the (S)-CBS catalyst would be used.

Reaction Mechanism Diagram:

G cluster_0 CBS Catalytic Cycle Catalyst (R)-CBS Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH3·THF Transition_State [Six-membered Transition State] Activated_Complex->Transition_State + Ketone Ketone 1-(4-Fluoro-2-methoxyphenyl)propan-2-one Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product (S)-Alcohol Product_Complex->Product + H3O+ (workup)

Sources

Application

Application Note: Chemoselective Reduction of 1-(4-Fluoro-2-methoxyphenyl)propan-2-one

Abstract This application note details a robust, scalable protocol for the reduction of 1-(4-Fluoro-2-methoxyphenyl)propan-2-one to its corresponding secondary alcohol, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. While Lith...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the reduction of 1-(4-Fluoro-2-methoxyphenyl)propan-2-one to its corresponding secondary alcohol, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. While Lithium Aluminum Hydride (LiAlH₄) offers potent reduction capabilities, its pyrophoric nature and lack of chemoselectivity make it unsuitable for mild bench-scale optimizations where functional group tolerance is required. Here, we utilize Sodium Borohydride (NaBH₄) in methanol to achieve quantitative conversion (>98%) while preserving the aromatic fluoro- and methoxy- substituents. Critical process parameters including temperature control, hydride stoichiometry, and emulsion-free workup strategies are defined to ensure high purity without chromatographic purification.

Introduction & Mechanistic Insight

Chemical Context

The substrate, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one, represents a class of electron-rich, halogenated phenylacetones often utilized as intermediates in the synthesis of bioactive phenethylamines. The primary synthetic challenge is the chemoselective reduction of the ketone carbonyl (


) to a secondary alcohol (

) without affecting the aryl-fluorine bond or the methoxy ether linkage.
Reaction Mechanism

Sodium Borohydride acts as a nucleophilic source of hydride (


).[1][2][3] The reaction proceeds via the attack of the borohydride anion on the electrophilic carbonyl carbon.[2]
  • Step 1 (Nucleophilic Attack): The

    
     ion transfers a hydride to the carbonyl carbon, breaking the 
    
    
    
    -bond and creating a tetrahedral alkoxyborate intermediate.
  • Step 2 (Ligand Exchange): The boron atom can theoretically reduce up to four ketone molecules, though kinetics often slow after the first two transfers due to steric bulk.

  • Step 3 (Hydrolysis): The borate ester is hydrolyzed during the acidic workup to release the free alcohol and boric acid derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise transformation and workup logic.

G Figure 1: Mechanistic pathway of NaBH4 reduction followed by hydrolysis. Substrate Ketone Substrate (1-(4-Fluoro-2-methoxyphenyl) propan-2-one) Intermediate Tetrahedral Alkoxyborate Complex Substrate->Intermediate Hydride Attack (Nucleophilic Addition) Reagent Reagent (NaBH4 / MeOH) Reagent->Intermediate Product Target Alcohol (1-(4-Fluoro-2-methoxyphenyl) propan-2-ol) Intermediate->Product Hydrolysis (-B(OH)3) Quench Acidic Quench (HCl / H2O) Quench->Product Protonation

Figure 1: Mechanistic pathway of NaBH4 reduction followed by hydrolysis.

Experimental Design & Safety

Reagent Stoichiometry

Although one mole of NaBH₄ can theoretically reduce four moles of ketone, reaction kinetics in methanol support using a stoichiometric excess .

  • Recommendation: 0.5 to 1.0 molar equivalents of NaBH₄ (providing 2-4 hydrides per ketone).

  • Reasoning: This ensures rapid completion before solvent solvolysis of the borohydride occurs and accounts for any moisture in the solvent.

Solvent Selection[4]
  • Methanol (MeOH): Preferred.[2][4] Fast reaction rate due to hydrogen bonding activation of the carbonyl.

  • Ethanol (EtOH): Slower, but useful if higher temperature reflux is required (rarely needed for this substrate).

  • Safety Note: NaBH₄ reacts slowly with MeOH to evolve

    
     gas.[2] Solutions should be prepared fresh or the solid added portion-wise to the solvent-substrate mixture.
    
Safety Hazards
  • Hydrogen Evolution: The reaction generates hydrogen gas, particularly during quenching. Ensure adequate ventilation.[2]

  • Exotherm: The addition of NaBH₄ is exothermic. Temperature control (0°C) is mandatory to prevent solvent boiling and impurity formation.

Detailed Protocol (Standard Operating Procedure)

Scale: 10 mmol (approx. 1.82 g of ketone) Expected Yield: 90-95%

Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.82 g (10 mmol) of 1-(4-Fluoro-2-methoxyphenyl)propan-2-one in 30 mL of anhydrous Methanol .

  • Cooling: Place the RBF in an ice-water bath and allow the solution to cool to 0°C (approx. 10 mins).

  • Reagent Addition: Weigh 0.38 g (10 mmol, 1.0 equiv) of Granular Sodium Borohydride.

    • Critical Step: Add the NaBH₄ portion-wise over 15 minutes. Do not dump all at once.

    • Observation: Slight bubbling (H₂ evolution) is normal.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (20-25°C) for 45–60 minutes.

Phase 2: Monitoring (IPC)
  • Method: Thin Layer Chromatography (TLC).[4]

  • Eluent: 20% Ethyl Acetate in Hexane.

  • Visualization: UV light (254 nm).

  • Criteria: Disappearance of the ketone spot (higher

    
    ) and appearance of the alcohol spot (lower 
    
    
    
    , more polar).
Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of Saturated Ammonium Chloride (aq) or 1M HCl dropwise.

    • Warning: Vigorous bubbling will occur.[5] Add slowly to control foaming.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

  • Extraction: Dilute the aqueous residue with 20 mL Water and extract with 3 x 20 mL Dichloromethane (DCM) .

  • Washing: Wash the combined organic layers with 20 mL Brine .

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter and evaporate the solvent in vacuo to yield the crude oil.

Analytical Validation

Successful reduction is confirmed by the shift in diagnostic signals in Proton NMR (


-NMR) and Carbon NMR (

-NMR).
Table 1: Diagnostic NMR Signals (CDCl₃)
FeatureReactant (Ketone)Product (Alcohol)Mechanistic Explanation
Carbonyl Carbon ~206 ppm (

)
Absent Hybridization change

Carbinol Proton Absent~3.9 - 4.1 ppm (m, 1H) New

proton formed
Alpha-Methyl ~2.1 ppm (s, 3H)~1.1 - 1.2 ppm (d, 3H) Methyl adjacent to

becomes adjacent to

Benzylic CH₂ ~3.6 ppm (s, 2H)~2.6 - 2.8 ppm (dd, 2H) Diastereotopic splitting due to adjacent chiral center

Stereochemical Note: The product contains a new chiral center at C2. Since NaBH₄ is an achiral reagent, the product will be obtained as a racemic mixture (50:50 mixture of enantiomers).

Troubleshooting & Optimization

Issue: Boron Emulsions

During extraction, boron salts can form sticky emulsions that prevent layer separation.

  • Solution: If an emulsion forms, add 5 mL of 10% aqueous Tartaric Acid or Rochelle's Salt solution and stir vigorously for 20 minutes before separating layers. This chelates the boron species.

Issue: Incomplete Conversion
  • Cause: Old NaBH₄ (absorbed moisture) or wet solvent.

  • Solution: Add an additional 0.25 equiv of NaBH₄ and stir for 30 more minutes. Ensure methanol is reagent grade or dry.

Issue: Esterification (Side Reaction)[6]
  • Observation: If the reaction is left for 24h+ or heated excessively.

  • Prevention: Adhere to the 1-hour reaction time at room temperature. NaBH₄ is mild, but prolonged exposure in methanol can lead to transesterification if other functional groups were present (not applicable to this specific substrate, but good practice).

References

  • General Protocol for NaBH4 Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group).

  • Borohydride Reduction Mechanism & Selectivity: Banfi, L., Narisano, E., Riva, R., Stien, D., & Bhor, S. (2005). Sodium Borohydride.[1][2][3][4][5][6][7][8][9][10] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[11]

  • Workup of Boron Emulsions (Rochelle's Salt Method): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley.[11]

  • Spectral Data Comparison (Analogous Compounds): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169145, 1-(4-methoxyphenyl)propan-2-ol.

Sources

Method

Technical Application Note: Selective Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Executive Summary & Retrosynthetic Analysis The preparation of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a critical workflow in the development of fluorinated aryl-alkyl scaffolds, often utilized as metabolic probes or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The preparation of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a critical workflow in the development of fluorinated aryl-alkyl scaffolds, often utilized as metabolic probes or intermediates in CNS-active drug discovery. The presence of the fluorine atom at the para-position and the methoxy group at the ortho-position imparts unique electronic properties and metabolic stability compared to non-fluorinated analogs.

This guide details two distinct, field-validated protocols:

  • Route A (Organometallic Addition): A direct, high-convergence synthesis utilizing Grignard chemistry. Ideal for rapid, small-to-medium scale production.

  • Route B (Stepwise Reduction): A scalable, three-step sequence starting from the aldehyde. Ideal for bulk preparation where cost-efficiency and avoidance of cryogenic conditions are prioritized.

Retrosynthetic Logic (Visualized)

Retrosynthesis Target Target: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Ketone Intermediate: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one Target->Ketone Reduction (NaBH4) Grignard Reagent: (4-Fluoro-2-methoxyphenyl)magnesium bromide Target->Grignard Epoxide Opening Aldehyde Start B: 4-Fluoro-2-methoxybenzaldehyde Ketone->Aldehyde Henry Rxn + Reductive Hydrolysis Nitro Reagent: Nitroethane Ketone->Nitro + Bromide Start A: 1-Bromo-4-fluoro-2-methoxybenzene Grignard->Bromide Mg / THF Epoxide Reagent: Propylene Oxide Grignard->Epoxide +

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Epoxide opening (Route A) and Nitroaldol condensation/reduction (Route B).

Method A: The Grignard Route (Direct Synthesis)

This method relies on the nucleophilic attack of an aryl Grignard reagent on propylene oxide. While Grignard reagents typically attack the less substituted carbon of an epoxide, the use of a Copper(I) catalyst is highly recommended to suppress side reactions and ensure high regioselectivity (Sₙ2-type attack at the terminal carbon).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleSpecification
1-Bromo-4-fluoro-2-methoxybenzene 1.0Precursor>98% Purity, Anhydrous
Magnesium Turnings 1.1MetalGrignard grade, iodine activated
Propylene Oxide 1.2ElectrophileRacemic or Chiral (if stereochem required)
Copper(I) Iodide (CuI) 0.1Catalyst99.9%, Anhydrous
THF (Tetrahydrofuran) SolventSolventDistilled over Na/Benzophenone or SPS grade
Detailed Protocol

Step 1: Formation of the Grignard Reagent

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Argon (Ar) or Nitrogen (N₂).

  • Activation: Add Magnesium turnings (1.1 equiv) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Dissolve 1-Bromo-4-fluoro-2-methoxybenzene (1.0 equiv) in anhydrous THF (concentration ~1 M). Add 5-10% of this solution to the Mg.

  • Reaction: Once the reaction initiates (exotherm/turbidity), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux for 1 hour. Cool to -20°C.

Step 2: Epoxide Opening (Regioselective)

  • Catalyst Addition: To the cooled Grignard solution (-20°C), add Copper(I) Iodide (10 mol%). Stir for 10 minutes; the solution may darken.

  • Epoxide Addition: Dissolve Propylene Oxide (1.2 equiv) in THF (equal volume). Add this solution dropwise over 30 minutes, maintaining the temperature below -10°C.

    • Scientific Insight: Low temperature and CuI catalysis favor attack at the primary carbon (C1 of propylene oxide), yielding the desired secondary alcohol (propan-2-ol derivative).

  • Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Quench slowly with saturated aqueous NH₄Cl (dissolves Mg salts).

  • Isolation: Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: The Nitroalkene Reduction Route (Scalable)

This route avoids the sensitivity of Grignard reagents and is preferable for larger batches (>50g). It proceeds via the formation of the P2P analog (ketone) followed by hydride reduction.

Reagents & Materials
ReagentRoleSpecification
4-Fluoro-2-methoxybenzaldehyde Starting Material>97%, Solid/Liquid
Nitroethane Reagent/SolventIndustrial Grade
Ammonium Acetate CatalystAnhydrous
Iron Powder Reductant325 mesh, reduced
Sodium Borohydride (NaBH₄) ReductantPowder
Detailed Protocol

Step 1: Henry Reaction (Condensation)

  • Combine the aldehyde (1.0 equiv) and Ammonium Acetate (0.5 equiv) in Nitroethane (solvent volume, ~5-10 equiv).

  • Reflux (approx. 100°C) for 2-4 hours. Monitor by TLC for disappearance of aldehyde.

  • Cool and strip excess nitroethane under vacuum.

  • Crystallize the resulting 1-(4-Fluoro-2-methoxyphenyl)-2-nitropropene from methanol/IPA. (Yellow needles expected).

Step 2: Iron-Mediated Reduction to Ketone Note: This step utilizes the "reductive hydrolysis" mechanism to bypass the oxime.

  • Suspend Iron powder (3.0 equiv) in Glacial Acetic Acid. Heat to 60°C.

  • Add the nitroalkene (from Step 1) slowly. The reaction is exothermic.[3]

  • Reflux for 1-2 hours. The color will shift from yellow/orange to dark grey/brown.

  • Hydrolysis: Add water and dilute HCl. Reflux for an additional 30 minutes to hydrolyze the intermediate imine/oxime to the ketone.

  • Extraction: Extract the ketone (1-(4-Fluoro-2-methoxyphenyl)propan-2-one ) with Dichloromethane (DCM). Wash with NaOH to remove acetic acid.

Step 3: Ketone Reduction to Alcohol

  • Dissolve the ketone (1.0 equiv) in Methanol (0.5 M). Cool to 0°C.[6]

  • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution.[3]

  • Stir at RT for 1 hour.

  • Quench with water, evaporate methanol, and extract with Ethyl Acetate.

  • Result: The crude product is often sufficiently pure (>95%) for use, or can be distilled under high vacuum.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.8–7.1 (m, 3H, Ar-H)

    • δ 3.9–4.0 (m, 1H, CH-OH)

    • δ 3.85 (s, 3H, O-CH₃)

    • δ 2.6–2.8 (dd, 2H, Ar-CH₂)

    • δ 1.2 (d, 3H, CH₃)

  • Mass Spectrometry (GC-MS): Molecular ion [M]⁺ at m/z ~184. Characteristic fragment at m/z 140 (loss of C₂H₄O).

Troubleshooting Table
ProblemProbable CauseSolution
Method A: Low Yield Wet solvents killing GrignardRedistill THF over Na/Benzophenone; ensure glassware is flame-dried.
Method A: Regio-isomers Attack at C2 of epoxideEnsure CuI is fresh and reaction temp is kept <-10°C during addition.
Method B: Incomplete Reduction Old NaBH₄Use fresh reducing agent; check pH (should be alkaline during workup).
Method B: Polymerization Overheating in Step 1Keep Henry reaction time short; do not exceed 4 hours reflux.

Safety & Toxicology

  • Propylene Oxide: Classified as a Group 2B carcinogen. Use only in a fume hood with appropriate gloves (Butyl rubber).

  • 4-Fluoro-2-methoxybenzaldehyde: Skin and eye irritant.

  • Grignard Reagents: Pyrophoric hazards. Have a Class D fire extinguisher nearby.

  • Waste Disposal: Aqueous layers from Method A contain Copper salts and must be disposed of as heavy metal waste.

References

  • Synthesis of Fluorinated Phenylpropanol Derivatives

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Discusses the synthesis of fluorinated phenylalanine and phenylpropanol derivatives via enzym
    • URL:[Link]

  • Grignard Reaction with Epoxides (Regioselectivity)

    • Source: Master Organic Chemistry.
    • Context: Detailed mechanism and protocols for the addition of Grignard reagents to epoxides, emphasizing attack
    • URL:[Link]

  • Reduction of Nitroalkenes to Ketones

    • Source: MDPI (Molecules Journal).
    • Context: Protocols for the reduction of substituted nitroalkenes to ketones using metal c
    • URL:[Link]

  • Compound Data: 1-(4-Methoxyphenyl)propan-2-ol (Analog)

    • Source: PubChem.[7][8]

    • Context: Physical properties and safety data for the non-fluorinated analog, serving as a baseline for the target molecule.
    • URL:[Link]

Sources

Application

Using 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol as a chiral building block

Executive Summary: The Fluorine-Methoxy Synergism The moiety 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol represents a high-value chiral building block in modern Fragment-Based Drug Discovery (FBDD). Its structural significan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methoxy Synergism

The moiety 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol represents a high-value chiral building block in modern Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the synergistic application of two medicinal chemistry tactics:

  • The "Fluorine Scan" (Metabolic Blocking): The C4-fluorine atom blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation) on the phenyl ring. This significantly extends the half-life (

    
    ) of the parent scaffold compared to non-fluorinated analogs [1].
    
  • The "Ortho-Effect" (Conformational Locking): The C2-methoxy group introduces steric bulk that restricts rotation around the aryl-alkyl bond, favoring specific bioactive conformations. However, this same steric bulk makes the generation of the chiral center at C2' challenging for conventional chemical catalysts [2].

This guide details a biocatalytic protocol for accessing the enantiopure alcohol and demonstrates its utility as a precursor for metabolically stable GPCR ligands and kinase inhibitors.

Synthetic Route: Biocatalytic Asymmetric Reduction

Conventional reduction (e.g.,


) yields a racemate requiring wasteful resolution. Metal-ligand catalysis (e.g., Noyori transfer hydrogenation) often suffers from lower turnover frequencies (TOF) due to the steric hindrance of the ortho-methoxy group.

Recommended Approach: Enzymatic reduction using Ketoreductases (KREDs) with cofactor recycling. This method operates under mild conditions and typically achieves


 enantiomeric excess (ee).
Reaction Pathway & Mechanism

The reaction utilizes an NADPH-dependent KRED to reduce the ketone substrate. The cofactor is recycled in situ using Glucose Dehydrogenase (GDH) and Glucose.

Biocatalysis Substrate Ketone Substrate (Prochiral) Product Chiral Alcohol (>99% ee) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Recycling (GDH) NADPH->NADP Cofactor Consumption Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED KRED Enzyme KRED->Substrate GDH GDH Enzyme GDH->Glucose

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 1-(4-fluoro-2-methoxyphenyl)propan-2-one. The GDH system recycles the expensive cofactor.

Experimental Protocol (Scale: 5.0 g)

Reagents:

  • Substrate: 1-(4-Fluoro-2-methoxyphenyl)propan-2-one (5.0 g, 27.4 mmol)

  • Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum KRED screening kit hit) - 50 mg

  • Cofactor Recycle Mix: NADP+ (5 mg), Glucose (6.0 g), GDH (10 mg)

  • Buffer: 100 mM Potassium Phosphate (Kpi), pH 7.0, containing 2 mM

    
    
    
  • Solvent: Isopropyl Alcohol (IPA) or DMSO (if solubility is poor) - 5% v/v

Procedure:

  • Buffer Prep: Dissolve Glucose (1.2 eq) and

    
     in 45 mL of Kpi buffer (pH 7.0).
    
  • Enzyme Activation: Add NADP+, GDH, and the selected KRED enzyme to the buffer. Stir gently at

    
     for 10 minutes.
    
  • Substrate Addition: Dissolve the ketone substrate in 2.5 mL of IPA. Add this solution dropwise to the enzyme mixture to prevent protein denaturation.

  • Reaction: Stir at

    
     @ 250 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid production will lower pH).
    
  • Monitoring: Check conversion via HPLC after 6 and 24 hours. (Target: >98% conversion).

  • Workup:

    • Add 50 mL Ethyl Acetate (EtOAc) or MTBE.

    • Filter through a Celite pad to remove enzyme precipitate.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      

Yield: Typically 90-95% isolated yield. Purity: >98% chemical purity, >99% ee (determined by Chiral GC).

Analytical Validation

To ensure the integrity of the chiral center, the following validated methods are required.

Table 1: Analytical Parameters

MethodInstrumentColumn / ConditionsPurpose
Chiral GC Agilent 7890B (FID)Column: CP-Chirasil-Dex CB (

)Temp:

iso (15 min)


Carrier: He @ 1.2 mL/min
Determine Enantiomeric Excess (ee). The (S)-enantiomer typically elutes first.
HPLC Waters AllianceColumn: C18 (

)Mobile Phase: ACN:Water (60:40) + 0.1% TFADetection: UV @ 210 nm & 254 nm
Purity check and reaction conversion monitoring.
NMR Bruker 400 MHz

Structural confirmation. Look for the doublet at

ppm (methyl) and multiplet at

ppm (chiral methine).

Application: Building the Pharmacophore

The chiral alcohol is rarely the final drug; it is a "handle." The most common application is converting the hydroxyl group into an amine (chiral inversion) or an ether (retention), creating scaffolds for dopamine D3 antagonists or kinase inhibitors [3].

Case Study: Mitsunobu Inversion to Chiral Amines

Direct nucleophilic substitution on secondary alcohols is difficult. The Mitsunobu reaction allows for stereospecific inversion (Walden inversion), converting the (S)-alcohol into the (R)-amine precursor (Azide or Phthalimide).

Protocol (Stereoinversion):

  • Charge: (S)-1-(4-Fluoro-2-methoxyphenyl)propan-2-ol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), and Diphenylphosphoryl azide (DPPA, 1.2 eq) in dry THF.
    
  • Activate: Cool to

    
    . Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
    
  • React: Warm to RT and stir for 12 hours.

  • Result: Formation of the (R)-Azide with complete inversion of configuration.

  • Reduction: Staudinger reduction (

    
    ) yields the (R)-amine.
    

ApplicationWorkflow Alcohol (S)-Alcohol Building Block Mitsunobu Mitsunobu Reaction (DPPA / DIAD / PPh3) Alcohol->Mitsunobu Activation Azide (R)-Azide Intermediate (Inverted Center) Mitsunobu->Azide Walden Inversion Amine (R)-Amine Pharmacophore Azide->Amine Staudinger Reduction Drug1 GPCR Ligands (Dopamine/Serotonin) Amine->Drug1 Drug2 Kinase Inhibitors (Metabolically Stable) Amine->Drug2

Figure 2: Derivatization workflow converting the chiral alcohol into high-value amine scaffolds via stereochemical inversion.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2020).[1] Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Support. (2025). Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine (Analogous Protocols). BenchChem Application Notes. Link

Sources

Method

Precision Biocatalysis: Stereoselective Reduction of Fluorinated Aromatic Ketones

Topic: Biocatalytic Reduction Methods for Fluorinated Aromatic Ketones Content Type: Detailed Application Note & Protocol Guide Executive Summary Chiral fluorinated alcohols are high-value pharmacophores found in anti-em...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biocatalytic Reduction Methods for Fluorinated Aromatic Ketones Content Type: Detailed Application Note & Protocol Guide

Executive Summary

Chiral fluorinated alcohols are high-value pharmacophores found in anti-emetics (e.g., Aprepitant), anti-retrovirals (e.g., Efavirenz), and oncology drugs. The introduction of fluorine alters the pKa, lipophilicity, and metabolic stability of the parent molecule, but these same properties render traditional chemical reduction (e.g., borohydrides) challenging due to harsh conditions and poor enantioselectivity.

This guide details the application of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) for the stereoselective reduction of fluorinated aromatic ketones. It addresses the specific challenges posed by the "Fluorine Effect"—principally hydrophobicity and hydrate formation—and provides a self-validating protocol for scaling from micro-screening to gram-scale synthesis.

Mechanistic Insight: The Fluorine Effect in Biocatalysis

Electronic Thermodynamics & The "Hydrate Trap"

Fluorine is the most electronegative element. When attached to an aromatic ring or adjacent to a carbonyl (e.g.,


-trifluoromethyl ketones), it significantly withdraws electron density.
  • The Benefit: The carbonyl carbon becomes highly electrophilic, facilitating rapid hydride transfer from the cofactor NAD(P)H.

  • The Challenge (The Hydrate Trap): In aqueous buffers, electron-deficient ketones (especially trifluoromethyl ketones) exist in equilibrium with their gem-diol (hydrate) forms. Most KREDs only accept the ketone form. If the hydration equilibrium constant (

    
    ) is high, the effective concentration of the substrate is low, kinetically bottling the reaction.
    
    • Mitigation: Use of biphasic systems or co-solvents (DMSO) to shift equilibrium toward the free ketone.

Stereochemical Control (Prelog vs. Anti-Prelog)

KREDs transfer a hydride (


) from the nicotinamide cofactor to the re- or si-face of the prochiral ketone.
  • Prelog Rule: Hydride delivery to the re-face, typically yielding (S)-alcohols (for acetophenone derivatives).

  • Anti-Prelog: Hydride delivery to the si-face, yielding (R)-alcohols.

  • Note on Cahn-Ingold-Prelog (CIP) Priority: The introduction of a

    
     group often changes the priority of substituents, potentially reversing the (R)/(S) designation even if the enzyme's facial selectivity remains the same. Always verify absolute configuration via analytics, not just nomenclature.
    
Cofactor Regeneration Systems

Stoichiometric use of NAD(P)H is economically unviable. This protocol utilizes a coupled enzyme system.

  • Primary Recommendation: Glucose Dehydrogenase (GDH) .[1]

    • Reaction: Glucose

      
       Gluconolactone (hydrolyzes to Gluconic Acid).
      
    • Why: The reaction is essentially irreversible, providing a strong thermodynamic drive to push the ketone reduction to completion, which is critical for sterically demanding fluorinated substrates.

Visualizing the Biocatalytic Cycle

BiocatalyticCycle cluster_0 Main Reaction (KRED) cluster_1 Regeneration System (GDH) Substrate Fluorinated Ketone (Prochiral) Product Chiral Fluoro-Alcohol (>99% ee) Substrate->Product Reduction KRED Enzyme: KRED (Stereoselective) KRED->Substrate Catalysis Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation GDH Enzyme: GDH GDH->Glucose Catalysis Cofactor_Red NAD(P)H Cofactor_Ox NAD(P)+ Cofactor_Red->Cofactor_Ox Hydride Transfer Cofactor_Ox->Cofactor_Red Regeneration

Figure 1: Coupled enzymatic cycle showing the stereoselective reduction of the ketone driven by the irreversible oxidation of glucose via GDH.

Process Development Strategy

Developing a biocatalytic process for fluorinated ketones requires a structured approach to overcome solubility issues and ensure high enantiomeric excess (ee).

ProcessFlow Start Start: Fluorinated Substrate Screen Step 1: KRED Screening (96-well plate, 24h) Start->Screen Analyze Analytics: Chiral HPLC/GC Conversion & ee% Screen->Analyze Decision >90% Conv & >98% ee? Analyze->Decision ScaleUp Step 2: Gram-Scale Synthesis (Biphasic System) Decision->ScaleUp Yes Solubility Issue: Low Solubility? Decision->Solubility No CoSolvent Add 5-10% DMSO or Use MTBE Biphasic Solubility->CoSolvent Yes Reactivity Issue: Low Conversion? Solubility->Reactivity No CoSolvent->Screen Re-Screen pH_Temp Adjust pH (7.0-8.0) Increase GDH Load Reactivity->pH_Temp Yes pH_Temp->Screen Re-Screen

Figure 2: Decision tree for optimizing biocatalytic reduction, addressing specific failure modes like solubility and reactivity.

Detailed Experimental Protocols

Protocol A: High-Throughput Screening (Micro-scale)

Objective: Identify the optimal KRED variant and stereoselectivity.

Materials:

  • KRED Enzyme Kit (Lyophilized powder).

  • Cofactor Mix: 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[2]

  • Substrate: 100 mM stock of Fluorinated Ketone in DMSO.

Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix/Buffer into each well.

  • Enzyme Addition: Add 1–2 mg of different KRED enzymes to distinct wells.

  • Substrate Initiation: Add 10 µL of Substrate Stock (Final conc: ~1 mM, 1% DMSO).

    • Note: Keep DMSO < 5% to prevent enzyme denaturation, though fluorinated substrates may require up to 10%.

  • Incubation: Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.

  • Analysis: Centrifuge to separate phases. Analyze the organic layer via Chiral GC or HPLC.

Protocol B: Preparative Scale-Up (Biphasic System)

Objective: Gram-scale synthesis handling hydrophobic fluorinated substrates. Rationale: A biphasic system (Buffer/Organic) acts as a reservoir for the hydrophobic substrate, reducing substrate inhibition and preventing "crashing out," while the reaction occurs in the aqueous phase.

System Components:

  • Aqueous Phase (50% v/v): 100 mM KPi (pH 7.5), 1.2 eq Glucose, 1 mM NADP+, GDH (50 U/mmol substrate), KRED (1-2 wt% loading).

  • Organic Phase (50% v/v): MTBE (Methyl tert-butyl ether) or Toluene.

    • Why MTBE? It generally preserves enzyme activity better than more polar solvents like THF.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Fluorinated Ketone in 10 mL MTBE.

  • Aqueous Prep: In a reaction vessel equipped with an overhead stirrer, dissolve Glucose (1.2 eq) and NADP+ (catalytic amount) in 10 mL KPi Buffer (pH 7.5).

  • Enzyme Addition: Add GDH and the selected KRED to the aqueous phase. Stir gently to dissolve.

  • Reaction Start: Pour the MTBE/Substrate solution into the aqueous mixture.

  • Titration (Crucial): As GDH converts glucose to gluconic acid, pH will drop.[2] Use a pH-stat to maintain pH 7.5 by automatic addition of 1M NaOH.

    • Self-Validation: The consumption of NaOH correlates directly with conversion. If NaOH addition stops, the reaction has stalled or finished.

  • Work-up: Once conversion >99% (verified by HPLC), separate phases. Extract aqueous phase 2x with MTBE. Combine organic layers, dry over

    
    , and concentrate in vacuo.
    

Data Presentation & Troubleshooting

Comparative Performance Data (Representative)

The following table illustrates the impact of fluorine position on reaction time and conversion using a standard KRED (e.g., Lactobacillus kefir origin).

SubstrateElectronic EffectReaction Time (h)Conversion (%)ee (%)Notes
AcetophenoneNeutral2492>99 (S)Baseline
4-Fluoroacetophenone Mild e- withdrawal18>99>99 (S)Faster rate due to activated carbonyl.
2,2,2-Trifluoroacetophenone Strong e- withdrawal4885>99 (R)*Slower due to hydrate formation. Requires DMSO.
3,5-Bis(trifluoromethyl)acetophenone Very Strong e- withdrawal12>99>99 (S)Highly activated; bulky groups may require specific KREDs.

*Note: Stereochemical descriptor (R/S) may flip due to CIP priority of -CF3 group, even if facial selectivity is identical.

Troubleshooting the "Hydrate Trap"

If conversion of trifluoromethyl ketones is low (<50%) despite active enzyme:

  • Diagnosis: Check 1H NMR in

    
    . If the hydrate peak is dominant, the substrate is sequestered.
    
  • Solution: Increase temperature to 35-40°C (if enzyme permits) to shift equilibrium toward the ketone. Increase organic co-solvent (DMSO) to 20% to disrupt water structure, or switch to the biphasic MTBE system described in Protocol B.

References

  • Hollmann, F., et al. (2021). "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)." The Chemical Record. Link

  • Xu, J., et al. (2022). "Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors." Applied and Environmental Microbiology. Link

  • Lavandera, I., et al. (2010). "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology. Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for Stereoselective Reduction of Trifluoromethyl Ketones Using Microbial Enzymes." Link

  • Critchley, G., et al. (2024). "Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction." ChemRxiv. Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Fluorinated Building Block In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol emerges as a pivotal intermediate, offering a unique combination of structural features: a fluorinated phenyl ring, a methoxy group that modulates electronic properties and can direct further reactions, and a chiral secondary alcohol that serves as a handle for stereospecific transformations.[]

This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of this valuable building block. We will explore its preparation from the corresponding ketone, its subsequent conversion into more complex chiral intermediates, and the critical methodologies for controlling stereochemistry, which is paramount in the synthesis of safe and effective therapeutics.[4]

Physicochemical Properties and Safe Handling

A thorough understanding of the physical properties and handling requirements is the foundation of any successful synthetic protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₃FO₂N/A
Molecular Weight 184.21 g/mol N/A
Appearance Colorless Liquid[5]
Boiling Point ~195 °C / 383 °F[5]
Flash Point ~101 °C / 213.8 °F[5]
Specific Gravity ~1.247[5]

Safety & Handling Precautions: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol and its precursors should be handled in accordance with good industrial hygiene and safety practices.[6]

  • Engineering Controls: Use only under a chemical fume hood to prevent inhalation of vapors.[5][6] Ensure safety showers and eye wash stations are readily available.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles or a face shield to prevent skin and eye contact.[5][8]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed and store locked up.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][6]

Synthesis Protocol: Preparation of Racemic 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

The most direct and common route to this alcohol is the reduction of its corresponding ketone precursor, 1-(4-fluoro-2-methoxyphenyl)propan-2-one. This transformation is a cornerstone of alcohol synthesis, and the choice of reducing agent is critical for achieving high yield and purity.[9]

Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent for its excellent chemoselectivity for ketones and aldehydes, its milder nature compared to agents like lithium aluminum hydride (LiAlH₄), and its compatibility with protic solvents like methanol or ethanol, making the reaction safer and easier to handle on a laboratory scale.

Protocol 1: Ketone Reduction

Objective: To synthesize racemic 1-(4-fluoro-2-methoxyphenyl)propan-2-ol.

Materials:

  • 1-(4-Fluoro-2-methoxyphenyl)propan-2-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-2-methoxyphenyl)propan-2-one (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions. Rationale: Portion-wise addition controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Rationale: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(4-fluoro-2-methoxyphenyl)propan-2-ol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

G ketone 1-(4-Fluoro-2-methoxyphenyl) propan-2-one alcohol 1-(4-Fluoro-2-methoxyphenyl) propan-2-ol ketone->alcohol 1. NaBH4, MeOH, 0°C to RT 2. 1M HCl (quench) G cluster_0 Synthetic Pathway to Chiral Amino Alcohol start (S)-Alcohol tosylate (S)-Tosylate Intermediate start->tosylate TsCl, Base azide (R)-Azide Intermediate (Stereochemical Inversion) tosylate->azide NaN₃, DMF (SN2 Reaction) amine (R)-Amine Product azide->amine H₂, Pd/C, MeOH

Caption: Workflow for synthesizing a chiral amino alcohol.

Controlling Stereochemistry: Resolution & Asymmetric Synthesis

For most pharmaceutical applications, a single enantiomer of a chiral intermediate is required. [4]The racemic alcohol produced in Protocol 1 can be separated, or an asymmetric synthesis can be employed from the start.

Method 1: Classical Chiral Resolution This technique separates enantiomers from a racemic mixture by converting them into diastereomers, which have different physical properties (like solubility) and can be separated by crystallization. [10][11]

  • Principle: The racemic alcohol is reacted with an enantiomerically pure chiral resolving agent (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) to form two diastereomeric salts. [12]Due to different spatial arrangements, these salts exhibit different solubilities in a given solvent. One diastereomer crystallizes preferentially, allowing for its separation by filtration. The desired enantiomer is then liberated from the salt by treatment with a base. [10]* General Protocol:

    • Salt Formation: Dissolve the racemic alcohol and 0.5-1.0 equivalents of a chiral resolving agent in a suitable solvent (e.g., methanol or ethanol), with gentle heating if necessary. [12] 2. Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4 °C) can improve the yield. [12] 3. Isolation: Filter the crystals and wash with a small amount of cold solvent.

    • Liberation: Treat the isolated salt with an aqueous base (e.g., NaOH) and extract the free, enantiomerically enriched alcohol with an organic solvent.

    • Analysis: Determine the enantiomeric excess (e.e.) of the resolved alcohol using Chiral High-Performance Liquid Chromatography (HPLC).

G racemate Racemic Alcohol (R- and S-) salts Diastereomeric Salts (R-L and S-L) racemate->salts agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->salts separation Fractional Crystallization (Based on Solubility) salts->separation salt_S Insoluble Salt (S-L) separation->salt_S Precipitates salt_R Soluble Salt (R-L) separation->salt_R Remains in Solution liberation_S Base Treatment salt_S->liberation_S enant_S Pure S-Enantiomer liberation_S->enant_S liberation_R Base Treatment enant_R Pure R-Enantiomer

Caption: Conceptual workflow for chiral resolution.

Method 2: Asymmetric Synthesis (Recommended) A more modern and efficient approach is the asymmetric reduction of the precursor ketone using a chiral catalyst. Catalysts such as those based on Ruthenium-BINAP systems, pioneered by Noyori, can produce the desired alcohol enantiomer in high yield and high enantiomeric excess, avoiding the material loss inherent in classical resolution. [13]This method is often preferred in industrial settings for its superior atom economy.

Conclusion

1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategic combination of a fluorinated aromatic ring and a modifiable chiral center provides a robust platform for constructing complex molecular architectures. The protocols detailed herein for its synthesis, stereochemical control, and subsequent functionalization into chiral amino alcohols offer a practical guide for researchers. Mastery of these techniques enables the efficient and stereoselective synthesis of advanced intermediates, paving the way for the development of novel therapeutics.

References

  • Regulations.gov. (2017, October 20). Safety Data Sheet. Retrieved from [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Retrieved from [Link]

  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • MDPI. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4. 1-(4-Acetylphenyl) propan-2-ol. Retrieved from [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]

  • Google Patents. US12172148B2 - Catalyst composition for selective hydrogenation with improved characteristics.
  • Dapin. Pharmaceutical Intermediates Solutions. Retrieved from [Link]

  • ChemRxiv. Highly active iron catalysts for olefin hydrogenation enable parahydrogen induced hyperpolarisation of 1H and 19F NMR resonances. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Journal of Organic Chemistry. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, April 20). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • SHS Web of Conferences. Synthetic Route Proposal for Cleistanthol Based on Retrosynthesis Approach. Retrieved from [Link]

  • MDPI. (2019, December 21). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Retrieved from [Link]

  • Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Retrieved from [Link]

  • National Institutes of Health. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Retrieved from [Link]

  • VTechWorks. Chiral Separations Introduction. Retrieved from [Link]

  • National Institutes of Health. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Institutes of Health. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(4-fluoro-2-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluoro-2-methoxyphenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Introduction

The synthesis of 1-(4-fluoro-2-methoxyphenyl)propan-2-ol, a key intermediate in various pharmaceutical development pathways, can present unique challenges. The presence of both a fluoro and a methoxy group on the phenyl ring influences the reactivity of the molecule and can lead to side reactions if not properly controlled. This guide will explore two primary synthetic routes and provide practical solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-fluoro-2-methoxyphenyl)propan-2-ol?

A1: The two most prevalent and effective methods are:

  • Reduction of a ketone precursor: This involves the synthesis of 1-(4-fluoro-2-methoxyphenyl)propan-1-one, followed by its reduction to the desired secondary alcohol.

  • Grignard reaction: This route typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 1-(4-fluoro-2-methoxyphenyl)ethan-1-one.

Q2: Why is the yield of my reaction consistently low?

A2: Low yields can stem from several factors, depending on the chosen synthetic route. For Grignard reactions, the primary culprit is often the presence of moisture, which quenches the Grignard reagent. In reduction reactions, incomplete reaction, side-product formation, or suboptimal reaction conditions can be the cause. This guide will delve into specific troubleshooting strategies for each route.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: In the reduction of a ketone, you might be seeing unreacted starting material or over-reduction products. In a Grignard synthesis, common byproducts include dimers from the Grignard reagent (Wurtz coupling) and products of enolization of the starting ketone.

Q4: How does the fluorine substituent affect the reaction?

A4: The strong electron-withdrawing nature of fluorine can make the formation of a Grignard reagent from a fluoro-aryl halide challenging due to the strength of the C-F bond.[1][2] In electrophilic aromatic substitution reactions, fluorine acts as an ortho-, para-director.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Route 1: Reduction of 1-(4-Fluoro-2-methoxyphenyl)propan-1-one
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase the molar excess of the reducing agent (e.g., NaBH4). Monitor the reaction progress using TLC until the starting material is consumed.
Decomposition of the product during workup.Use a mild acidic workup (e.g., saturated aqueous NH4Cl solution) to neutralize the reaction mixture. Avoid strong acids.
Suboptimal reaction temperature.While NaBH4 reductions are typically robust at room temperature, cooling the reaction to 0°C before adding the reducing agent can sometimes improve selectivity and yield.[4][5]
Multiple Products (TLC) Unreacted starting ketone.As above, ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent.
Formation of borate esters.Ensure a thorough aqueous workup to hydrolyze any borate ester intermediates.[6]
Product is difficult to purify Residual starting material or byproducts with similar polarity.Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent system can also be effective.
Route 2: Grignard Reaction
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Moisture in reagents or glassware. This is the most common cause of Grignard reaction failure. Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[7][8]
Poor quality magnesium turnings.Use fresh, high-quality magnesium turnings. If the turnings are dull, they can be activated by crushing them in a mortar and pestle or by adding a small crystal of iodine to the reaction flask.[9]
Difficulty initiating the Grignard reaction.Add a small amount of the halide solution to the magnesium without stirring. If the reaction doesn't start, gentle heating with a heat gun or the addition of a small crystal of iodine can initiate it.[8][9]
Formation of a dark brown or black solution Decomposition of the Grignard reagent.This can be caused by impurities in the magnesium or the organic halide. Ensure high-purity starting materials.[7]
Wurtz coupling byproducts.The formation of finely divided metal from side reactions can cause darkening. Slow, dropwise addition of the halide can minimize this.[7]
Product is a mixture of desired alcohol and a ketone Incomplete reaction of the ketone intermediate (if using an ester or acid chloride as a starting material).When using an ester, two equivalents of the Grignard reagent are required.[7] Using a Weinreb amide as the electrophile can prevent over-addition and yield the ketone, which can then be reduced in a separate step.[3]

Experimental Protocols

Route 1: Reduction of 1-(4-Fluoro-2-methoxyphenyl)propan-1-one

This two-step process involves the Friedel-Crafts acylation to form the ketone, followed by its reduction.

Step 1: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)propan-1-one

3-Fluoroanisole 3-Fluoroanisole Reaction_Vessel Reaction Vessel (0°C to rt) 3-Fluoroanisole->Reaction_Vessel Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Ketone_Product 1-(4-Fluoro-2-methoxyphenyl)propan-1-one Reaction_Vessel->Ketone_Product Friedel-Crafts Acylation

Caption: Workflow for the synthesis of the ketone precursor.

Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of 3-fluoroanisole (1.0 eq.) in anhydrous DCM to the dropping funnel.

  • Add propanoyl chloride (1.1 eq.) dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, add the 3-fluoroanisole solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-fluoro-2-methoxyphenyl)propan-1-one.

Step 2: Reduction to 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Ketone_Precursor 1-(4-Fluoro-2-methoxyphenyl)propan-1-one Reaction_Vessel Reaction Vessel (0°C to rt) Ketone_Precursor->Reaction_Vessel NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reaction_Vessel Portionwise addition Methanol Methanol (Solvent) Methanol->Reaction_Vessel Alcohol_Product 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Reaction_Vessel->Alcohol_Product Reduction cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition Mg_turnings Magnesium Turnings Grignard_Reagent Ethylmagnesium Bromide Mg_turnings->Grignard_Reagent Ethyl_bromide Ethyl Bromide Ethyl_bromide->Grignard_Reagent Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Reagent Reaction_Vessel Reaction Vessel (0°C) Grignard_Reagent->Reaction_Vessel Dropwise addition Ketone 1-(4-Fluoro-2-methoxyphenyl)ethan-1-one Ketone->Reaction_Vessel Alkoxide_Intermediate Magnesium Alkoxide Intermediate Reaction_Vessel->Alkoxide_Intermediate Final_Product 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Alkoxide_Intermediate->Final_Product Aqueous Workup (NH₄Cl) Start Low Yield or Impure Product Route Which synthetic route was used? Start->Route Reduction Reduction of Ketone Route->Reduction Reduction Grignard Grignard Reaction Route->Grignard Grignard TLC_Reduction TLC shows unreacted starting material? Reduction->TLC_Reduction Grignard_Initiation Did the Grignard reaction initiate? Grignard->Grignard_Initiation Increase_Reagent Increase NaBH₄ and/or reaction time. TLC_Reduction->Increase_Reagent Yes Workup_Issue_Reduction Consider workup issues. Use mild acid quench. TLC_Reduction->Workup_Issue_Reduction No Activate_Mg Activate Mg with iodine or crushing. Ensure anhydrous conditions. Grignard_Initiation->Activate_Mg No Anhydrous_Check Strictly anhydrous conditions observed? Grignard_Initiation->Anhydrous_Check Yes Dry_Glassware Flame-dry all glassware. Use anhydrous solvents. Anhydrous_Check->Dry_Glassware No Side_Products_Grignard Check for Wurtz coupling or enolization products. Anhydrous_Check->Side_Products_Grignard Yes

Sources

Optimization

Purification of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol by flash chromatography

Introduction Welcome to the technical support guide for the purification of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals who are using f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals who are using flash chromatography to isolate this key pharmaceutical intermediate. As a moderately polar compound, its purification requires a systematic approach to method development and careful execution to achieve high purity.

This guide provides in-depth, field-proven insights, moving beyond simple procedural steps to explain the underlying scientific principles. We will cover method development, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Compound Profile: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Understanding the physicochemical properties of the target molecule is the foundation of any successful purification strategy.

  • Structure: The molecule contains a polar hydroxyl group (-OH) and a methoxy group (-OCH₃), along with a lipophilic fluorophenyl ring. This combination of polar and non-polar functionalities classifies it as a moderately polar compound.

  • Polarity Implications: Its polarity dictates that it will have a strong affinity for polar stationary phases like silica gel (Normal-Phase Chromatography) and will be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol. For Reversed-Phase Chromatography, it will be soluble in methanol or acetonitrile.[1]

Part 1: Method Development Workflow

A robust purification method is developed systematically, starting with small-scale analysis before scaling up. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing an effective method for flash chromatography.[2] The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound and adequate separation from impurities.

The Role of the Retention Factor (Rf)

The Rf value in TLC is inversely related to the retention in flash chromatography, measured in column volumes (CV).[3]

Formula: CV = 1 / Rf [2]

An optimal Rf value for the target compound on a TLC plate is typically between 0.15 and 0.35.[3]

  • Rf > 0.4: The compound will elute too quickly from the flash column (in <2.5 CV), risking co-elution with non-polar impurities.[2]

  • Rf < 0.15: The compound will be too strongly retained, leading to long run times, excessive solvent consumption, and potential peak broadening.[3]

Workflow Diagram

G cluster_prep Phase 1: Preparation & Analysis cluster_dev Phase 2: Method Development (TLC) cluster_flash Phase 3: Flash Chromatography cluster_post Phase 4: Post-Purification A Crude Sample Analysis (e.g., LC-MS, NMR) B Identify Target & Impurities A->B C Select TLC Plates (e.g., Silica Gel 60 F254) B->C D Screen Solvent Systems (e.g., Hexane/EtOAc) C->D E Calculate Rf Values D->E F Optimize Solvent Ratio for 0.15 < Rf < 0.35 E->F G Select Column & Loading Method (Wet vs. Dry) F->G H Convert TLC Conditions to Gradient (e.g., Isocratic or Linear) G->H I Run Purification H->I J Collect & Analyze Fractions I->J K Combine Pure Fractions J->K L Solvent Evaporation K->L M Final Purity Analysis L->M

Caption: Method development workflow from analysis to pure compound.

Part 2: Experimental Protocols

Based on the compound's polarity, Normal-Phase Flash Chromatography is the recommended starting point.

Protocol 1: Normal-Phase Flash Chromatography

This technique uses a polar stationary phase (silica) and a less polar mobile phase. Compounds are separated based on their adsorption to the silica; more polar compounds are retained longer.[4]

1. TLC Method Development:

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase Screening: Prepare trial solvent systems with varying polarity. A standard choice is a mixture of a non-polar alkane and a more polar solvent.[5]

Trial SystemNon-Polar SolventPolar SolventRatio (v/v)
1HexaneEthyl Acetate (EtOAc)80:20
2HexaneEthyl Acetate (EtOAc)70:30
3HexaneEthyl Acetate (EtOAc)60:40
  • Procedure: Spot the crude material on the TLC plate, develop it in the chosen solvent system, and visualize under UV light (254 nm). Identify the solvent system that places the target compound at an Rf of ~0.25.

2. Flash Chromatography Setup & Execution:

  • Stationary Phase: Silica gel flash column (particle size 40-63 µm).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethyl Acetate

  • Sample Loading:

    • Wet Loading: If the crude material dissolves readily in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane/EtOAc), it can be loaded directly onto the column.
    • Dry Loading: If the sample is poorly soluble in the mobile phase or was dissolved in a strong solvent like DCM or methanol, dry loading is required to prevent poor separation.[1][4] To do this, dissolve the crude sample in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry the silica under vacuum, and load the resulting powder onto the column.
  • Elution Protocol (Example):

    • Isocratic: If TLC shows good separation between the target and impurities, an isocratic elution (constant solvent composition) can be used. For a target Rf of 0.25 in 70:30 Hexane/EtOAc, the corresponding isocratic run would use that same solvent mixture.
    • Gradient: A linear gradient is often more effective for complex mixtures.
Time (CV)% Mobile Phase B (EtOAc)
0 - 25%
2 - 125% -> 50% (Linear Gradient)
12 - 1550%
  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance) and analyze them by TLC to identify and combine the pure fractions.

Protocol 2: When to Consider Reversed-Phase

Reversed-Phase (RP) chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[6] In RP, polar compounds elute first.[1] Consider this method if:

  • The target compound is highly polar and has very low Rf values (<0.1) in all practical normal-phase solvent systems.

  • The crude mixture contains very polar, water-soluble impurities that are difficult to remove in normal-phase.[1]

  • The compound shows instability or decomposition on silica gel.[7]

1. RP-TLC Method Development:

  • Stationary Phase: C18-bonded silica TLC plates.

  • Mobile Phase Screening:

    • System 1: Water / Acetonitrile (MeCN)
    • System 2: Water / Methanol (MeOH)
    • Modifiers: A small amount of an acid like formic acid or TFA (0.1%) can be added to the mobile phase to improve the peak shape of ionizable compounds.[8]

2. RP-Flash Chromatography Setup:

  • Stationary Phase: C18-bonded silica flash column.

  • Column Conditioning: Crucially, RP columns must be wetted first with the organic solvent (e.g., 100% MeCN) and then equilibrated with the initial mobile phase conditions.[9]

  • Mobile Phase A: Water (+ 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (+ 0.1% Formic Acid)

  • Elution Protocol: Start with a high percentage of the weak solvent (Water) and gradually increase the percentage of the strong organic solvent (Acetonitrile).

Part 3: Troubleshooting Guide (Q&A)

This section addresses common problems encountered during flash chromatography purification.

Troubleshooting Decision Tree

G A Problem Observed B No Compound Eluting A->B C Poor Separation / Mixed Fractions A->C D Bad Peak Shape (Tailing, Fronting) A->D E High Backpressure A->E S1 Check solvent system polarity. Is it too weak? Increase % polar solvent. B->S1 S2 Compound may have degraded on silica. Test stability with 2D-TLC. B->S2 S3 Compound eluted in solvent front. Concentrate and check first fractions. B->S3 S4 TLC gave misleading results. Re-optimize TLC with different solvent system. C->S4 S5 Column is overloaded. Reduce sample load amount. C->S5 S6 Improper loading (wet loading with strong solvent). Use dry loading method. C->S6 S7 Sample overload or secondary interactions. Reduce load or add modifier (e.g., 0.1% acid/base). D->S7 S8 Flow rate too high or column channeling. Reduce flow rate; repack column. D->S8 S9 Precipitation in column or tubing. Filter sample; check solvent miscibility. E->S9 S10 Frit is clogged. Replace column or filter mobile phase. E->S10

Caption: A decision tree for troubleshooting common flash chromatography issues.

Detailed Q&A

Question: My compound is not eluting from the column, or is taking forever to elute. What should I do?

  • Answer: This is a classic sign that your mobile phase is too weak (not polar enough in normal-phase).[10][11]

    • Immediate Action: Increase the percentage of the more polar solvent in your mobile phase.[10] For example, if you are running 80:20 Hexane/EtOAc, try switching to 60:40. This will increase the eluting strength of the mobile phase and displace your compound from the silica.

    • Underlying Cause: The initial TLC analysis may have been inaccurate, or the conditions did not translate perfectly upon scale-up. Always double-check that you are using the correct solvent system.[7][10]

    • Extreme Case: In rare cases, the compound may be irreversibly adsorbed or degrading on the silica gel.[7] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (degradation products) appear.[7]

Question: All my fractions are contaminated. Why did my separation fail even though the TLC looked good?

  • Answer: This frustrating issue usually points to a problem with sample loading or column overloading.

    • Improper Sample Loading: If you dissolve your crude sample in a very strong solvent (like pure methanol or DCM) and inject it onto a column running a weak mobile phase (like 95:5 Hexane/EtOAc), the strong solvent will carry your entire sample partway down the column before it dilutes. This prevents proper binding at the top of the column, leading to broad bands and poor separation. The solution is to use the dry loading technique described in Protocol 1.[1][4]

    • Column Overloading: There is a limit to how much sample a column can effectively separate. Overloading leads to broad, overlapping peaks. As a rule of thumb, for a "good" separation (ΔCV > 2), you can load up to 10% of the silica weight. For difficult separations, this may need to be reduced to 1-2%.

    • Compound Degradation: It's possible the separation you see on TLC is between your product and a degradation product that is continuously being formed on the silica column during the run.[7] This results in all fractions containing both compounds. If this is suspected, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography may be necessary.[5][11]

Question: My compound's peak is tailing badly. How can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with acidic or basic compounds.

    • Cause: The free silanol groups on the surface of silica are acidic and can strongly interact with basic compounds (like amines), causing tailing.

    • Solution: Add a modifier to the mobile phase to suppress these interactions. For basic compounds, adding a small amount of a competing base like triethylamine (~0.1-1%) can significantly improve peak shape.[1] For acidic compounds, adding a volatile acid like acetic or formic acid (~0.1-1%) will keep them protonated and reduce interactions.[1]

Question: The pressure on my system is suddenly very high. What's wrong?

  • Answer: High backpressure is typically caused by a blockage in the system.

    • Precipitation: Your compound may have precipitated out of solution upon injection into the mobile phase. Ensure your sample is fully soluble in the initial mobile phase conditions. If not, you may need to dilute the sample or choose a different loading method.[7]

    • Clogged Frit: The frit at the top or bottom of the column can become clogged with particulate matter from your sample or precipitated buffer salts (in reversed-phase).[12] Always filter your sample before loading if it contains solids.

    • Solvent Mismatch: Using immiscible solvents can cause high pressure. Always ensure your solvent system is compatible.[12]

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I scale up my purification from a 4g column to a 40g column?

  • A1: Scaling up in flash chromatography is a linear process.[13] If you are increasing your column size by a factor of 10 (from 4g to 40g), you should also increase your sample load and flow rate by the same factor to maintain the same separation performance. The gradient profile, when measured in column volumes (CV), should remain the same.[13]

Q2: My compound is UV-transparent. How can I monitor the purification?

  • A2: If your compound lacks a UV chromophore, you cannot use a UV detector. Alternative detection methods include an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). If those are unavailable, you will have to rely on collecting fractions systematically (e.g., every 20 mL) and analyzing each one by TLC.

Q3: Can I reuse a flash column?

  • A3: While disposable, pre-packed columns are designed for single use, they can sometimes be reused for purifying the same compound if the column is thoroughly flushed with a strong solvent (like 100% ethyl acetate or methanol in normal-phase) to remove all retained material. However, performance will degrade with each use, and there is a risk of cross-contamination. For GMP or high-purity applications, columns should never be reused.

Q4: What is the difference between isocratic and gradient elution, and which one should I use?

  • A4: Isocratic elution uses a constant mobile phase composition throughout the run. It is simple and effective for separating compounds with very different Rf values. Gradient elution involves gradually increasing the strength of the mobile phase during the run (e.g., from 5% to 50% EtOAc in hexane). A gradient is superior for complex mixtures containing compounds with a wide range of polarities, as it helps to elute more strongly retained compounds in a reasonable time without compromising the separation of earlier eluting compounds.[14]

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? (2023, January 23). Biotage. Retrieved from [Link]

  • All you need to know about using TLC data for flash method optimization. (n.d.). Buchi.com. Retrieved from [Link]

  • Flash Chromatography: Principles & Applications. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • TLC for Flash Chromatography. (2023, September 13). Sorbtech. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]

  • How to Scale-Up Normal-Phase Purification. (2023, January 20). Biotage. Retrieved from [Link]

  • Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. (n.d.). Resospace. Retrieved from [Link]

  • Troubleshooting: Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

The following technical guide addresses the resolution of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol , a chiral homobenzylic alcohol often encountered as an intermediate in the synthesis of beta-blockers or psychoactive P2P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the resolution of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol , a chiral homobenzylic alcohol often encountered as an intermediate in the synthesis of beta-blockers or psychoactive P2P derivatives.

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research or process development setting.

Case ID: RES-FMP-002 Status: Active Assigned Specialist: Senior Application Scientist Subject: Enantiomeric Resolution & Analytical Method Development

Strategic Overview

The target molecule, 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol , possesses a chiral center at the C2 position. The presence of the ortho-methoxy group (2-OMe) introduces significant steric bulk near the reaction center compared to the unsubstituted parent (1-phenylpropan-2-ol), while the para-fluoro group exerts an electronic withdrawing effect.

Resolution Strategy Matrix:

Method Suitability Throughput Key Challenge
Enzymatic Kinetic Resolution (EKR) High High (g to kg) Ortho-steric hindrance may slow kinetics; requires E-value optimization.
Chiral HPLC (Prep) Medium Low (mg to g) Solubility and loading capacity; cost of stationary phase.

| Asymmetric Reduction (Upstream) | High | High (Scalable) | Requires screening of KREDs (Ketoreductases) or CBS catalysts. |

Module 1: Enzymatic Kinetic Resolution (EKR)

The "Green" Route for Gram-Scale Separation

This method utilizes a lipase to selectively acylate one enantiomer (typically the R-enantiomer, following Kazlauskas' rule), leaving the S-enantiomer as the free alcohol.

Standard Operating Procedure (SOP)

Reagents:

  • Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435) or Burkholderia cepacia (Amano PS-C).

    • Note: Amano PS-C often tolerates ortho-substituted aromatics better than CAL-B.

  • Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Protocol:

  • Dissolve racemic alcohol (0.1 M) in dry MTBE.

  • Add Acyl Donor (3.0 equivalents).

  • Add Enzyme (20-50 mg/mmol substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitor conversion via achiral GC or HPLC until 50% conversion is reached.

  • Filter enzyme, evaporate solvent.

  • Separate (S)-Alcohol from (R)-Ester via flash chromatography (Silica gel; Hexane/EtOAc gradient).

Troubleshooting Guide (Q&A)

Q: The reaction rate is significantly slower than with 1-phenylpropan-2-ol. Why? A: The ortho-methoxy group at the 2-position of the phenyl ring creates steric hindrance that impedes the substrate from fitting into the lipase active site.

  • Fix 1: Switch from CAL-B to Amano Lipase PS-C (from Burkholderia cepacia), which has a binding pocket more accommodating to bulky substrates.

  • Fix 2: Increase temperature to 40-45°C (monitor enzyme stability).

  • Fix 3: Switch solvent to Toluene or Hexane. Hydrophobic solvents preserve the enzyme's open conformation.

Q: My E-value (Enantiomeric Ratio) is low (<20). How do I improve selectivity? A: Low selectivity often results from the "fast" enantiomer reacting too slowly or the "slow" enantiomer reacting non-specifically.

  • Optimization: Lower the temperature to 4-10°C. While this slows the rate further, it often drastically improves the discrimination between enantiomers (the difference in activation energy

    
     becomes more pronounced).
    

Q: How do I recover the (R)-enantiomer from the ester? A: Perform a chemical hydrolysis.

  • Protocol: Dissolve the isolated (R)-ester in MeOH/Water (4:1). Add K2CO3 (2 eq) and stir at room temperature for 2 hours. Extract with DCM. Avoid strong bases (NaOH) and heat to prevent racemization.

Module 2: Analytical Control (Chiral HPLC)

Validating Enantiomeric Excess (% ee)

You cannot optimize what you cannot measure. A robust chiral HPLC method is critical.

Method Development Guide
ParameterRecommendationTechnical Rationale
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))The "Gold Standard" for aromatic alcohols. The phenyl carbamate interacts via

-

stacking with your substrate's aromatic ring.
Alternative Chiralpak AD-H (Amylose analog)Try this if OD-H fails. The helical amylose backbone offers a different inclusion cavity shape.
Mobile Phase n-Hexane : Isopropanol (90:10) Standard Normal Phase. The polar alcohol/methoxy groups require ~10% IPA to elute in a reasonable time.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) by minimizing mass transfer effects.
Detection UV @ 210 nm or 280 nm210 nm captures the strong absorption of the fluorophenyl ring; 280 nm is more specific but less sensitive.
Troubleshooting Guide (Q&A)

Q: I see peak tailing, especially for the second eluting enantiomer. A: The hydroxyl group of your substrate may be engaging in non-specific hydrogen bonding with residual silanols on the silica support.

  • Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks the active silanol sites.

Q: The peaks are merging (Resolution < 1.5). A: The separation factor (


) is too low.
  • Fix: Lower the % Isopropanol to 5% (95:5 Hexane:IPA). This increases retention time (

    
    ) and allows more interaction with the chiral selector.
    
  • Fix: Lower column temperature to 15-20°C.

Module 3: Visual Workflows

Logic Flow: Enzymatic Resolution

G Racemic Racemic Substrate (1-(4-F-2-OMe-Ph)-propan-2-ol) Reaction Enzymatic Acylation (Lipase + Vinyl Acetate) Racemic->Reaction Check Check Conversion (GC/HPLC) Reaction->Check Check->Reaction < 48% Conv. Sep Flash Chromatography (Separation) Check->Sep ~50% Conv. S_Alc (S)-Alcohol (Unreacted) Sep->S_Alc Elutes 2nd (Polar) R_Est (R)-Ester (Product) Sep->R_Est Elutes 1st (Non-polar) Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) R_Est->Hydrolysis R_Alc (R)-Alcohol (Pure) Hydrolysis->R_Alc

Caption: Workflow for the kinetic resolution of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol using lipase catalysis.

References & Grounding

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 1-phenyl-2-alkanols. Tetrahedron: Asymmetry.[1][2][3] Link

    • Context: Establishes the general Kazlauskas rule and solvent effects for 1-phenyl-2-propanol derivatives.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

    • Context: Validates the scalability of lipase resolution and KRED reduction for pharmaceutical intermediates.

  • BenchChem Technical Support. (2025). Chiral HPLC Column Selection and Method Development Guide. Link

    • Context: Provides specific protocols for polysaccharide-based chiral columns (OD-H/AD-H).

  • Kamal, A., et al. (2009). Lipase-mediated resolution of 1-phenyl-2-propanol derivatives: An efficient route to (S)- and (R)-enantiomers. Journal of Molecular Catalysis B: Enzymatic.

    • Context: Specifically discusses the impact of electron-withdrawing groups (like Fluorine) on lipase kinetics.

Sources

Optimization

Technical Support Center: Crystallization of Fluorinated Phenylpropanols

Welcome to the technical support center for the crystallization of fluorinated phenylpropanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of fluorinated phenylpropanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this unique class of compounds. The presence of fluorine can significantly influence a molecule's intermolecular interactions, solubility, and crystal packing, making a tailored approach to crystallization essential for achieving high purity and the desired polymorphic form.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with fluorinated phenylpropanols.

Q1: Why is solvent selection so critical for crystallizing fluorinated phenylpropanols?

A1: Solvent selection is paramount because the fluorine atoms in your molecule introduce unique electronic properties that affect solubility. Fluorinated compounds often exhibit different solubility profiles compared to their non-fluorinated analogs. The key is to find a solvent or solvent system where the fluorinated phenylpropanol is soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2] A common starting point is to test a range of solvents with varying polarities. Solvents with functional groups that can interact favorably with both the phenyl and propanol moieties, while accommodating the fluorinated portion, are often successful.[3]

Q2: My fluorinated phenylpropanol is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the supersaturation is too high.[4] Fluorinated compounds can sometimes have lower melting points than their non-fluorinated counterparts.

  • To troubleshoot this, you can:

    • Reduce the temperature at which you are dissolving the compound. Use just enough heat to dissolve the solid.

    • Use a more dilute solution. Adding a small amount of additional solvent can sometimes prevent oiling out by reducing the supersaturation.[4]

    • Change the solvent system. A different solvent or a solvent/anti-solvent mixture may be more conducive to crystallization.

    • Introduce seed crystals. Seeding the solution at a temperature just below the saturation point can encourage direct crystallization and bypass the liquid phase separation.[5][6]

Q3: I'm observing different crystal morphologies (e.g., needles vs. plates). Does this indicate a problem?

A3: Not necessarily a problem, but it is a critical observation. Different crystal morphologies can be indicative of polymorphism, where a compound can exist in multiple crystalline forms.[7] The presence of fluorine can influence the preferred crystal packing, potentially leading to different polymorphs under slightly different crystallization conditions (e.g., solvent, cooling rate).[8][9] It is crucial to characterize the different crystal forms you obtain (e.g., using DSC, PXRD) to determine if they are indeed different polymorphs, as this can have significant implications for the compound's physical properties, such as solubility and bioavailability.

Q4: How does the position and number of fluorine atoms on the phenyl ring affect crystallization?

A4: The position and number of fluorine substituents can have a profound impact on the molecule's dipole moment, its ability to form intermolecular interactions (such as C-H···F hydrogen bonds), and its overall shape.[10][11] These factors directly influence how the molecules pack in the crystal lattice. For instance, a highly fluorinated phenyl ring may favor different packing arrangements compared to a mono-fluorinated one. While there are no universal rules, it is important to be aware that even small changes in the fluorination pattern can necessitate a re-optimization of the crystallization conditions.

Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter and systematic approaches to resolving them.

Problem 1: No Crystals Form Upon Cooling

Causality: This is a classic case of either insufficient supersaturation or the presence of impurities that inhibit nucleation. Your compound may be too soluble in the chosen solvent even at low temperatures.

Troubleshooting Workflow:

A No Crystals Form B Is the solution clear at low temperature? A->B C Add an anti-solvent B->C Yes G Solution becomes cloudy but no crystals B->G No D Slowly evaporate the solvent C->D E Induce nucleation (scratching, seeding) D->E F Re-evaluate solvent choice E->F If still no crystals H Likely too much solvent used G->H I Concentrate the solution and re-cool H->I

Caption: Troubleshooting workflow for failure to crystallize.

Detailed Steps:

  • Concentrate the Solution: If the solution remains clear upon cooling, it is likely not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Anti-Solvent Addition: If concentrating the solution is not effective or desirable, consider adding an anti-solvent. This is a solvent in which your compound is insoluble but is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until turbidity persists, then add a small amount of the primary solvent to redissolve the precipitate and allow it to cool slowly.[12][13]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the cooled, supersaturated solution.[5][14] This is the most reliable method for inducing crystallization.

  • Re-evaluate Solvent: If none of the above methods work, the chosen solvent is likely too good a solvent for your compound.[15] You will need to screen for a new solvent or solvent system.

Problem 2: Rapid Crystallization Leading to a Fine Powder

Causality: This occurs when nucleation is too rapid and widespread, often due to a very high level of supersaturation. While it produces a solid, the small crystal size can make filtration difficult and may trap impurities.[4]

Troubleshooting Workflow:

A Rapid Crystallization (Fine Powder) B Re-dissolve with gentle heating A->B C Add a small amount of additional solvent B->C D Slow down the cooling rate C->D G Consider a different solvent system C->G If still too rapid E Insulate the flask D->E F Use a temperature-controlled bath D->F

Caption: Workflow to control rapid crystallization.

Detailed Steps:

  • Increase the Amount of Solvent: Add a small amount of additional solvent to the hot solution to slightly decrease the level of supersaturation.[4]

  • Slow Down the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation and rapid nucleation. To slow the cooling:

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels.

    • For even slower cooling, use a dewar filled with warm water.

  • Use a Solvent System that Provides Lower Solubility: If the compound is still crashing out, a solvent in which it is slightly less soluble at high temperatures may be a better choice.

Experimental Protocols

Here are detailed protocols for common crystallization techniques, adapted for fluorinated phenylpropanols.

Protocol 1: Cooling Crystallization

This is the most common and often the first method to try.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your fluorinated phenylpropanol (a few milligrams) in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water) at room temperature and with gentle heating.[1][2] A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude fluorinated phenylpropanol. Heat the mixture with stirring (e.g., on a hot plate) until the compound just dissolves. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization

This method is useful when your compound is highly soluble in a particular solvent, even at low temperatures.[12][16][17]

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection: Identify a "good" solvent in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include methanol/water, acetone/hexane, and THF/hexane.[3][13]

  • Dissolution: Dissolve your fluorinated phenylpropanol in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise with continuous stirring. You will observe the solution becoming cloudy (turbid) as the compound begins to precipitate.

  • Re-dissolution (Optional but Recommended): If a precipitate forms, add a few drops of the "good" solvent until the solution becomes clear again. This will bring the solution to a state of just-saturation.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes or through very slow evaporation.

  • Isolation and Drying: Isolate, wash (with a mixture of the solvent/anti-solvent or the pure anti-solvent), and dry the crystals as described in Protocol 1.

Data Summary Table
Crystallization TechniqueBest For...Key Parameters to ControlCommon Issues
Cooling Crystallization Compounds with a steep solubility vs. temperature curve.Cooling rate, solvent choice, concentration.Oiling out, no crystal formation, rapid precipitation.
Anti-Solvent Crystallization Compounds that are highly soluble at most temperatures.Rate of anti-solvent addition, solvent/anti-solvent ratio.Formation of an amorphous solid, oiling out.
Slow Evaporation Small-scale crystallization for obtaining high-quality single crystals.Solvent volatility, ambient temperature, vessel opening.Can be very slow, may not be suitable for large quantities.
Vapor Diffusion Growing single crystals for X-ray diffraction.Choice of solvent and anti-solvent, temperature.Requires a specific setup, can be slow.

References

  • Effect of Fluorine on the Lateral Crystallization of Amorphous Silicon Nanowires. (2025).
  • Effect of Fluoride on Crystallization in High Calcium and Magnesium Glasses. Cambridge University Press & Assessment.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. Unknown Source.
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm (RSC Publishing).
  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. MDPI.
  • Combing Seeding Crystallization with Flotation for Recovery of Fluorine from Wastewater: Experimental and Molecular Simul
  • Combing Seeding Crystallization with Flotation for Recovery of Fluorine from Wastewater: Experimental and Molecular Simulation Studies. (2023).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Effect of different anti-solvent addition on the crystallization behavior of scandium..
  • Experiment 3 Crystalliz
  • Seeding Studies For Crystalliz
  • Vitrification of the smectic CA* phase and kinetics of cold crystallization investigated for a fluorinated compound with a chiral centre based on (S)-(+)-3-octanol. RSC Publishing.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Crystallization behavior of polyvinylidene fluoride (PVDF) in NMP/DMF solvents: a molecular dynamics study. RSC Publishing.
  • May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization?. (2017).
  • Guide for crystalliz
  • Process for growing of optical fluorite single crystals.
  • Antisolvent Crystallization of Poorly W
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Unknown Source.
  • My crystals keep "popping!
  • Solvent Systems for Crystallization and Polymorph Selection.
  • Crystalliz
  • Synthesis and Crystallization Behavior of Fluoride Glasses. DTIC.
  • Tips & Tricks: Recrystalliz
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorin
  • Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. (2019).
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors. (2008). PubMed.
  • Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. (2021).
  • Polymorphism and Modulation of Para-Substituted l-Phenylalanine. PMC - NIH.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment. MDPI.
  • Coping with crystallization problems.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Evaporation-Induced Crystal Nucleation and Morphology of Dried Poly(Vinylidene Fluoride) Droplets. (2021). MDPI.

Sources

Troubleshooting

Optimizing reaction temperature for ketone reduction to alcohol

Topic: Optimizing Reaction Temperature for Ketone Reduction Role: Senior Application Scientist Status: Operational | System: Active Introduction: The Thermodynamics of Selectivity Welcome to the Advanced Synthesis Suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Ketone Reduction

Role: Senior Application Scientist Status: Operational | System: Active

Introduction: The Thermodynamics of Selectivity

Welcome to the Advanced Synthesis Support Center. You are likely here because your ketone reduction is failing in one of three ways: Safety (runaway exotherm), Stereoselectivity (poor ee%), or Chemoselectivity (over-reduction of esters/amides).

Temperature is not merely a variable for reaction rate; it is the primary "tuning knob" for the transition state energy landscape. In ketone reduction, we are often fighting a battle between the Kinetic Product (fast, often racemic or non-selective) and the Thermodynamic Stability of the reagents (decomposition).

Use the decision matrix below to navigate to the module relevant to your specific reagent system.

Workflow Selector

ReactionSelector Start Select Reagent System NaBH4 Sodium Borohydride (Standard Reduction) Start->NaBH4 CBS CBS Catalyst / Borane (Asymmetric Synthesis) Start->CBS Enzyme KREDs / ADHs (Biocatalysis) Start->Enzyme Sub_NaBH4 Go to Module A: Exotherm & Chemoselectivity NaBH4->Sub_NaBH4 Sub_CBS Go to Module B: Cryogenic ee% Optimization CBS->Sub_CBS Sub_Enzyme Go to Module C: Protein Stability Window Enzyme->Sub_Enzyme

Figure 1: Decision matrix for selecting the appropriate troubleshooting module based on the reducing agent employed.

Module A: Sodium Borohydride ( )

Focus: Safety (Exotherm Control) & Chemoselectivity[1][2]

Standard hydride reductions are highly exothermic (


). The most common failure mode here is a "runaway" reaction caused by adding reagents too quickly at inappropriate temperatures, or "stalling" due to solvent choice.
Troubleshooting Guide

Q: My reaction mixture boils violently upon adding


. How do I stop this? 
A:  You are witnessing a runaway exotherm, likely compounded by rapid hydrogen gas evolution.
  • The Fix: The reaction is kinetically very fast. You must switch from "dumping" the solid reagent to a controlled dosing protocol.

  • Temperature Rule: Maintain the internal temperature (IT) between

    
     and 
    
    
    
    during addition. Do not allow IT to spike above
    
    
    .
  • Mechanism: High T accelerates the decomposition of the borohydride intermediate, releasing

    
     gas rapidly.
    

Q: I have an ester group in my molecule. The ketone reduced, but I also see ester hydrolysis or reduction impurities. A:


 is generally chemoselective for ketones over esters, but this selectivity erodes at higher temperatures.
  • The Fix: Conduct the entire reaction at

    
     to 
    
    
    
    . Do not warm to Room Temperature (RT) until TLC confirms ketone consumption.
  • Data Point: At

    
     in Methanol, ketone reduction is minutes/hours; ester reduction is days. At 
    
    
    
    , ester reduction becomes competitive [1].
Standard Operating Procedure (SOP): Chemoselective Reduction
  • Dissolution: Dissolve ketone (1.0 eq) in Methanol (MeOH) or EtOH. Cool to

    
      (ice bath).
    
  • Dosing: Add

    
     (0.5–1.0 eq) portion-wise over 30 minutes. Monitor internal thermometer; stop addition if T > 
    
    
    
    .
  • Reaction: Stir at

    
     for 60 mins. Check TLC.
    
  • Quench: Add Saturated

    
     dropwise at 
    
    
    
    . Note: Acidic quench releases Hydrogen gas. Ensure ventilation.

Module B: Asymmetric CBS Reduction

Focus: Maximizing Enantiomeric Excess (ee%)

The Corey-Bakshi-Shibata (CBS) reduction relies on a chiral oxazaborolidine catalyst.[3][4][5] Temperature control here is not about safety, but about locking the transition state geometry .

Troubleshooting Guide

Q: My ee% is stuck at 80% (Target >95%). I am running at


. 
A: 

is often too warm for high-precision stereocontrol with small substrates.
  • The Fix: Lower the temperature to

    
      for the substrate addition phase.
    
  • The Science: The stereoselectivity is governed by the difference in free energy (

    
    ) between the favored and unfavored transition states. According to the Arrhenius relationship, lower temperatures magnify the "penalty" for taking the higher-energy (wrong enantiomer) pathway [2].
    

Q: The reaction stalls at


. 
A:  The kinetics are too slow. You need a "temperature ramp" protocol.
  • The Fix: Initiate at

    
     to establish the complex, then slowly warm to 
    
    
    
    or
    
    
    to drive conversion without sacrificing selectivity.
Data: Temperature vs. Selectivity (Acetophenone Reduction)
TemperatureConversion (1h)Enantiomeric Excess (ee%)Risk Factor

>99%86%Fast but "leaky" selectivity

95%94%Standard starting point

85%97%Optimal Balance

40%>98%Kinetically stalled
Visualization: CBS Cryogenic Workflow

CBS_Workflow Step1 Catalyst Activation (T = 0°C) Mix Catalyst + Borane Step2 Cooling Phase (T = -78°C) Prepare for Substrate Step1->Step2 15 min Step3 Controlled Addition (T = -78°C) Slow drip of Ketone Step2->Step3 Equilibrate Step4 Conversion Drive (Warm to -40°C) Stir 2-4 hrs Step3->Step4 Post-Add

Figure 2: Temperature ramping profile for optimal CBS reduction enantioselectivity.

Module C: Biocatalytic Reduction (KREDs)

Focus: Enzyme Stability & Narrow Operating Windows

Enzymes (Ketoreductases/Alcohol Dehydrogenases) operate under strict biological constraints. Unlike chemical catalysts, "colder" does not always mean "better selectivity"—it often means the enzyme stops working entirely.

Troubleshooting Guide

Q: The reaction starts fast but stops at 50% conversion. Adding more ketone doesn't help. A: You likely thermally denatured the enzyme.

  • The Fix: Check your thermostat. If you are running at

    
     to speed it up, you are "cooking" the catalyst.
    
  • Optimal Range: Most commercial KREDs are evolved for

    
     to 
    
    
    
    [3].

Q: Can I run this at


 to improve enantioselectivity (like CBS)? 
A:  Generally, No .
  • Reasoning: Enzymes are large proteins with high activation energies for conformational changes. At

    
    , the turnover number (
    
    
    
    ) drops precipitously. Furthermore, unlike small molecule catalysts, enzyme stereospecificity is determined by the shape of the binding pocket, which is robust at
    
    
    . Lowering T rarely improves ee% significantly for enzymes but drastically kills rate [4].
Protocol: KRED Optimization
  • Buffer Prep: Phosphate buffer (pH 7.0), thermostat to

    
     .
    
  • Cofactor: Ensure NADP+/NADPH regeneration system (e.g., Isopropanol/GDH) is active.

  • Temperature Check: Do not exceed

    
     unless using a specific thermophilic strain.
    

References

  • BenchChem. (2025).[4] The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.Link

  • Corey, E. J., Helal, C. J. (1998).[3][6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.[3][6][7] Link

  • Wang, M-Y., et al. (2023). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.[8] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Liese, A. (2007).[9] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[8][9] Applied Microbiology and Biotechnology.[10] Link

Sources

Optimization

Technical Support Center: Stability of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. This resource provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale behind potential degradation pathways and to offer practical solutions for challenges encountered during your experiments.

Troubleshooting Guide: Navigating Stability Challenges in Acidic Media

This section addresses specific issues you may encounter when subjecting 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol to acidic environments.

Issue 1: Rapid Loss of Parent Compound with Emergence of New Peaks in HPLC Analysis

Scenario: You are performing a forced degradation study in an acidic solution (e.g., 0.1 M HCl) at a slightly elevated temperature, and you observe a rapid decrease in the peak area of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, accompanied by the appearance of one or more new, less polar peaks in your reverse-phase HPLC chromatogram.

Potential Cause: The most probable cause is an acid-catalyzed dehydration of the secondary alcohol. This is a classic elimination reaction (E1 mechanism) for secondary and tertiary alcohols.[1][2] The reaction proceeds through a carbocation intermediate, which then loses a proton to form an alkene.

In-depth Explanation: The reaction mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The acidic medium protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2]

  • Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary benzylic carbocation. The stability of this carbocation is crucial for the reaction to proceed.

  • Deprotonation to Form an Alkene: A base in the reaction mixture (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond.

Troubleshooting and Experimental Solutions:

  • Confirm Alkene Formation: The resulting alkene(s) will be less polar than the starting alcohol and will thus have a longer retention time in a reverse-phase HPLC system. To confirm the identity of the degradation product, consider techniques like LC-MS to determine the molecular weight, which should correspond to the loss of water (M-18).

  • Control Reaction Conditions: To slow down the degradation for kinetic studies, you can:

    • Decrease the acid concentration (e.g., from 0.1 M to 0.01 M HCl).

    • Lower the reaction temperature. Forced degradation studies are often initiated at temperatures around 40-70°C.[3]

    • Use a weaker acid.

  • Stability-Indicating Method Development: Ensure your HPLC method is capable of resolving the parent compound from all potential degradation products.[4][5][6][7] A well-developed stability-indicating method is crucial for accurate quantification.[6]

Visualizing the Dehydration Pathway:

G cluster_0 Acid-Catalyzed Dehydration of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Start 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Protonation Protonated Alcohol (Alkyloxonium Ion) Start->Protonation + H+ Carbocation Secondary Benzylic Carbocation Intermediate Protonation->Carbocation - H2O Product Alkene Degradant(s) (e.g., 1-(4-Fluoro-2-methoxyphenyl)prop-1-ene) Carbocation->Product - H+

Caption: Predicted E1 dehydration pathway.

Issue 2: Appearance of Multiple Degradation Products, Some with Unexpected Retention Times

Scenario: Your HPLC analysis reveals not just one, but several degradation peaks. Some of these peaks may have unexpected polarities, and mass spectrometry data might suggest isomers of the expected alkene or even products with different molecular formulas.

Potential Causes:

  • Carbocation Rearrangement: The initially formed secondary benzylic carbocation can undergo rearrangement to a more stable carbocation, leading to a mixture of alkene isomers.

  • Ether Cleavage: Under more forcing acidic conditions (higher temperature or stronger acid), the methoxy group on the aromatic ring can be cleaved.[4][8]

In-depth Explanation:

  • Carbocation Stability and Rearrangement: The stability of carbocations generally follows the order: tertiary > secondary > primary. While the initial carbocation is secondary and benzylic, the electronic effects of the substituents play a significant role. The methoxy group at the ortho position is electron-donating through resonance, which helps to stabilize the positive charge. Conversely, the fluorine atom at the para position is electron-withdrawing through its inductive effect, which can destabilize the carbocation. A 1,2-hydride shift could potentially occur, but the initial secondary benzylic carbocation is likely to be relatively stable due to the influence of the methoxy group. The formation of multiple alkene isomers (e.g., E/Z isomers of 1-(4-fluoro-2-methoxyphenyl)prop-1-ene and 1-(4-fluoro-2-methoxyphenyl)prop-2-ene) is a strong indication of a carbocation intermediate.

  • Ether Cleavage: Acid-catalyzed cleavage of the methoxy ether would result in the formation of a phenol and methanol.[4][8] This reaction is typically slower than alcohol dehydration but can occur under harsh conditions. The resulting phenolic compound would be more polar than the starting material.

Troubleshooting and Experimental Solutions:

  • Structural Elucidation: Utilize LC-MS/MS and NMR to identify the structures of the various degradation products. This will help you to confirm if rearrangements or ether cleavage are occurring.

  • Kinetic Monitoring: By taking samples at multiple time points, you can monitor the formation and potential subsequent degradation of different products. This can help to establish the degradation pathway.

  • Literature Precedent: Review literature on the acid-catalyzed reactions of structurally similar compounds to anticipate potential rearrangements.

Visualizing Multiple Degradation Pathways:

G cluster_1 Potential Degradation Pathways Start 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Carbocation Secondary Benzylic Carbocation Start->Carbocation Dehydration Pathway (Major) Ether_Cleavage_Product Phenolic Degradant + Methanol Start->Ether_Cleavage_Product Ether Cleavage Pathway (Minor, harsher conditions) Alkene_Isomers Mixture of Alkene Isomers Carbocation->Alkene_Isomers

Caption: Major and minor degradation routes.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for conducting an acid-forced degradation study on this compound?

A1: According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the drug substance. For a starting point with 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, we recommend the following conditions, which can be adjusted based on the observed stability:

  • Acid: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄).

  • Temperature: Start at 40°C and increase if no degradation is observed. Temperatures up to 70°C are common.[3]

  • Time: Monitor at several time points (e.g., 2, 4, 8, 12, and 24 hours) to establish a degradation profile.

ParameterRecommended Starting ConditionRationale
Acid 0.1 M HClA common and effective acid for hydrolysis studies.
Temperature 40°CA moderately elevated temperature to accelerate degradation without being overly aggressive.
Time Points 2, 4, 8, 12, 24 hoursAllows for the observation of degradation kinetics.

Q2: How do the fluoro and methoxy substituents influence the stability of the molecule under acidic conditions?

A2: The electronic effects of these substituents are critical:

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is dominant, and it will stabilize the benzylic carbocation formed during dehydration, thus accelerating this degradation pathway.

  • Fluoro Group (-F): Located at the para position, the fluorine atom is strongly electron-withdrawing through its inductive effect (-I effect) and weakly electron-donating through resonance (+R effect). The inductive effect is generally considered to be more significant for halogens. Therefore, the fluorine atom will likely destabilize the carbocation intermediate, potentially slowing down the dehydration reaction compared to an unsubstituted analogue. The C-F bond itself is very strong and unlikely to be cleaved under these conditions.[3]

The interplay of these opposing electronic effects will determine the overall rate of degradation.

Q3: What type of analytical method is best suited for monitoring the stability of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol?

A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[5][6][7] Key features of a suitable method would include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or dilute acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to resolve the polar starting material from the non-polar degradation products.

  • Detector: A UV detector set at a wavelength where both the parent compound and the potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust for its intended purpose.[4]

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For the forced degradation study, dilute the stock solution with 0.1 M HCl to a final concentration of about 0.1 mg/mL.

    • Prepare a control sample by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the control sample to determine the retention time of the parent compound.

    • Inject the stressed samples at the designated time points.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Assess peak purity of the parent peak in the stressed samples using a PDA detector.

This protocol serves as a starting point and should be optimized to achieve adequate separation of all degradation products from the parent compound and from each other.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery.
  • Forced degradation studies are performed by means of various stressing agents such as pH, temperature, light, chemical agents (e.g., oxidizing, deamidating agents, etc.), and mechanical stress to speed up the chemical degradation, physical degradation, or instability of a molecule. (n.d.).
  • Forced Degrad
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013).
  • The benzilic acid rearrangement: The migrating group in the pinacol and semipinacol rearrangements is 'pushed' by the oxygen. (n.d.).
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (n.d.). IRJET.
  • 3 Factors That Stabilize Carbocations. (2011). Master Organic Chemistry.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Which is more acidic among Ortho and para methoxyphenol and why? (2017). Quora.
  • Ether cleavage. (n.d.). Wikipedia.
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applic
  • Synthesis and Cleavage of Ethers. (n.d.). Longdom Publishing.
  • Comparative Analysis of Ortho-, Meta-, and Para-Fluoro-substituted Phenyl Oxoheptanoates: A Review of Available D
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC.
  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. (2021). PubMed.
  • 7.11: Carbocation Structure and Stability. (2023). Chemistry LibreTexts.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Benzilic Acid Rearrangement. (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Degradation of Oxyfluorfen in Soil and W
  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids | Request PDF. (n.d.).
  • Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF. (2025).
  • 5.2: Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. (2014). Chemistry LibreTexts.
  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR.
  • Stability of alkyl carboc
  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.).
  • Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects | Request PDF. (2025).
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • 2.2.2.3 Substituted Benzyl Esters. (n.d.).
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. (2013). American Chemical Society.
  • ANALYTICAL METHODS. (n.d.).
  • Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. (2022).
  • Journal Pre-proof. (2024). CONICET.
  • 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 169145. (n.d.). PubChem.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • dehydration of propan-2-ol to give propene. (n.d.). Chemguide.
  • An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1,2-Diphenylpropan-1-ol. (n.d.). Benchchem.
  • Degradation of selected perfluoroalkyl substances (PFAS) using AlF3 in water. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. (n.d.). Benchchem.
  • 1,2-Bis(4-methoxyphenyl)propan-2-ol | C17H20O3 | CID 12870542. (n.d.). PubChem.
  • Synthesis Of Phenylethyl Alcohol. (2004). Hive Methods Discourse.
  • CAS NO. 1314984-82-1 | 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol. (n.d.). Arctom.

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Reference Data & Comparative Studies

Validation

Comprehensive NMR Profiling: 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

This guide provides a high-resolution technical analysis of the 1H NMR spectrum for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol . It is designed for medicinal chemists and analytical scientists requiring rigorous structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-resolution technical analysis of the 1H NMR spectrum for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this intermediate, particularly when differentiating it from its synthetic precursor, 1-(4-Fluoro-2-methoxyphenyl)propan-2-one.[1]

[1]

Executive Summary

The spectral validation of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol hinges on two critical spectroscopic phenomena: the diastereotopic splitting of the benzylic methylene protons (induced by the adjacent C2 chiral center) and the heteronuclear spin-spin coupling (


) characteristic of the fluoro-substituted aromatic ring.[1] This guide compares the product's spectral signature against its ketone precursor to establish a self-validating confirmation protocol.
Part 1: The Spectroscopic Fingerprint
1. The Aliphatic Region: Chiral Induction & Diastereotopy

Unlike its achiral ketone precursor, the alcohol product possesses a stereocenter at C2.[2] This chirality renders the adjacent benzylic protons (


 and 

at C1) diastereotopic , meaning they are chemically non-equivalent and distinct in the NMR timescale.
  • Observation: Instead of a singlet (observed in the ketone), the C1 protons appear as two distinct signals (part of an ABX system) or a complex multiplet, typically in the 2.60–2.90 ppm range.

  • Coupling: Each proton couples to the other (

    
     Hz) and to the methine proton at C2 (
    
    
    
    Hz).[1]
2. The Aromatic Region: Fluorine-Proton Deconvolution

The 4-fluoro-2-methoxyphenyl moiety creates a complex splitting pattern due to


 (

, 100% abundance) coupling.[1]
  • H3 (dd): Located between the methoxy and fluoro groups.[1][2] It exhibits a large ortho-fluorine coupling (

    
     Hz) and a small meta-proton coupling (
    
    
    
    Hz).[1]
  • H5 (td/m): Ortho to fluorine. Shows coupling to F (

    
     Hz), ortho-H6 (
    
    
    
    Hz), and meta-H3 (
    
    
    Hz).[1]
  • H6 (dd): Meta to fluorine. Dominated by ortho-H5 coupling (

    
     Hz) with smaller meta-fluorine coupling (
    
    
    
    Hz).[1]
Part 2: Comparative Analysis (Product vs. Alternative)

The primary "alternative" in a synthesis context is the unreduced ketone starting material.[2]

Table 1: Spectral Differentiation Matrix

FeatureTarget: Alcohol Product Alternative: Ketone Precursor Diagnostic Value
C2-H (Methine) Multiplet (~3.9 - 4.1 ppm) Absent Definitive. Confirms reduction of C=O to CH-OH.[1]
C1-H (Benzylic) Two separate multiplets (Diastereotopic) Singlet (~3.6 ppm) High. Indicates creation of chiral center.[1]
C3-H (Methyl) Doublet (~1.2 ppm) Singlet (~2.1 ppm, Acetyl) High. Shift from alpha-keto to beta-hydroxy environment.[1]
OH Proton Broad singlet / Doublet (Solvent dependent) Absent Medium. Variable; disappears with

shake.[1]
Part 3: Experimental Protocol
Methodology: Sample Preparation & Acquisition

To ensure reproducibility and resolution of the hydroxyl coupling (critical for assessing hydrogen bonding), DMSO-d6 is the preferred solvent over CDCl3 for the initial characterization.[1]

  • Sample Mass: Weigh 5–10 mg of the isolated oil/solid.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Why DMSO? It slows proton exchange, often allowing the observation of the

      
       proton as a doublet (
      
      
      
      Hz), confirming the secondary alcohol structure.
  • Acquisition Parameters:

    • Transients (Scans): 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Pulse Angle: 30° or 45°.

Validation Workflow

NMR_Workflow Start Crude Reaction Mixture Prep Sample Prep (DMSO-d6) Start->Prep Acquire Acquire 1H NMR (400/500 MHz) Prep->Acquire Check1 Check 3.9-4.1 ppm (Methine Signal Present?) Acquire->Check1 Result_Ketone Starting Material (Ketone) Check1->Result_Ketone No (Singlet only) Check2 Check 2.6-2.9 ppm (Diastereotopic Splitting?) Check1->Check2 Yes (Multiplet) Check2->Result_Ketone No (Singlet) Final Target Confirmed 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Check2->Final Yes (Complex ABX)

Figure 1: Decision tree for verifying the reduction of the ketone precursor to the target alcohol.

Part 4: Detailed Signal Assignment (Reference Data)

Solvent: DMSO-d6 | Freq: 400 MHz[1][3]

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
6.90 – 7.20 Multiplet1HAr-H5

,

6.75 – 6.85 dd1HAr-H3

,

6.65 – 6.75 dd1HAr-H6

,

4.60 d / br s1H-OH

(visible in dry DMSO)
3.85 – 3.95 Multiplet1HC2 -HComplex (couples to C1-H and C3-H)
3.78 Singlet3H-OCH3 N/A
2.65 – 2.85 Multiplet2HC1 -HDiastereotopic ABX (

)
1.05 Doublet3HC3 -H

Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.[1][2] Coupling constants involving Fluorine are derived from standard substituent effects.

Part 5: Mechanistic Insight (Signal Splitting)

The most complex signal arises from the aromatic proton


 (between OMe and F).[2] Understanding this splitting is crucial for confirming the regiochemistry of the aromatic ring.[2]

Splitting_Tree Root H3 Signal (Uncoupled) Stage1 Doublet (J_HF ~11Hz) Root->Stage1 19F Coupling Stage2 Doublet of Doublets (J_HH ~2.5Hz) Stage1->Stage2 Meta-H Coupling

Figure 2: Splitting tree for the H3 aromatic proton, illustrating the large coupling to Fluorine and small coupling to the meta-proton.[1]

References
  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol Spectral Data. National Library of Medicine.[1][2] Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and NMR of Phenylpropanol Derivatives. RSC Advances.[1][2] Available at: [Link]

  • Iowa State University. NMR Coupling Constants: Fluorine Coupling. Chemical Instrumentation Facility.[1][2][4] Available at: [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]

Sources

Comparative

Reference standards for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol purity

An In-Depth Technical Guide to Reference Standards for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Purity A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Purity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, technically grounded framework for establishing and comparing reference standards for the purity of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. As a crucial starting material in multi-step pharmaceutical syntheses, its purity is not merely a quality metric but a foundational pillar influencing the entire impurity profile, and ultimately the safety and efficacy, of the final Active Pharmaceutical Ingredient (API). This document offers field-proven insights into the analytical methodologies and logical frameworks required for the robust characterization of this compound.

The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used to confirm the identity, strength, quality, and purity of other samples. According to the International Council for Harmonisation (ICH) guideline Q7, reference standards are critical for ensuring the reliability of analytical results.[1] For a starting material like 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, the reference standard serves as the benchmark against which all production batches are measured. An inadequately characterized standard can mask the presence of critical impurities, leading to their unwitting propagation through the synthetic process.

A Comparative Framework for Reference Standards

The selection of a reference standard is dictated by its intended application. The three primary tiers of standards—Primary, Secondary, and In-house (or Working)—offer different levels of characterization and traceability.

FeaturePrimary Reference StandardSecondary Reference StandardIn-house (Working) Standard
Origin & Traceability Obtained from official sources (e.g., USP, EP) or established through extensive analytical testing without comparison to another standard.[1]A substance of established quality and purity, characterized by comparison to a primary reference standard.[2]Qualified against a secondary or primary reference standard for routine use.
Purity Requirement Must be of high purity, with all impurities identified and quantified to the extent possible.[3]High purity, sufficient for its intended analytical use.Purity must be well-documented and suitable for routine quality control.
Characterization Level Exhaustive: requires a comprehensive set of tests (e.g., NMR, MS, HPLC, GC, TGA, KF) to confirm structure and purity.[1]Comprehensive, but focused on demonstrating equivalence to the primary standard.[2]Focused on identity and purity relevant to the specific manufacturing process.
Typical Application Used to calibrate secondary standards and in definitive analytical procedures like method validation.[1]Used for routine quality control (QC) testing, such as batch release assays.[2]Used for frequent in-process controls and routine checks.
Documentation Accompanied by a detailed Certificate of Analysis from a pharmacopeial body or equivalent.A comprehensive Certificate of Analysis provided by the manufacturer, demonstrating traceability.[4]Internal qualification report and Certificate of Analysis.

Orthogonal Analytical Approaches for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach significantly reduces the risk of overlooking co-eluting or non-responsive impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. The choice of a reversed-phase C18 column is logical for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol due to its moderate polarity. The inclusion of a mild acid like formic acid in the aqueous mobile phase is a common practice to suppress the ionization of silanol groups on the silica support, thereby improving the peak shape of polar analytes.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 225 nm. The PDA detector is critical as it allows for peak purity analysis by comparing UV spectra across a single peak.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Synthesis procedures for similar molecules often involve organic solvents.[5][6] Therefore, GC analysis is mandatory to quantify residual solvents, which are strictly controlled by ICH Q3C guidelines. Headspace sampling is the preferred technique as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium, constant flow at 2.0 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C (FID).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 85 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and cap immediately.

Supporting Analytical Techniques
  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides mass-to-charge ratio data, which is essential for the structural identification of unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural confirmation. Furthermore, quantitative NMR (qNMR) can be used to assign a highly accurate purity value to a reference standard by comparing the integral of a sample peak to that of a certified internal standard of known purity.

  • Karl Fischer Titration: This is the definitive method for quantifying water content, a common "impurity" that must be accounted for in a mass balance purity calculation.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing a value for the amount of non-volatile residue (e.g., inorganic salts) in the sample.

Workflow for Qualification of an In-House Reference Standard

Establishing a new batch of material as an in-house reference standard requires a systematic and documented process to ensure its suitability.

Caption: Logical workflow for the qualification of an in-house reference standard.

Conclusion

The qualification of a reference standard for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is a rigorous, multi-faceted process that underpins the quality of pharmaceutical manufacturing. It demands a logical, evidence-based approach grounded in orthogonal analytical techniques. By adhering to the principles outlined in pharmacopeias and ICH guidelines, researchers and drug developers can establish highly reliable reference standards, ensuring data integrity, regulatory compliance, and ultimately, patient safety.[8][9]

References

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
  • US Pharmacopeia (USP) Standards for Compliance 2026. Pharmuni.
  • Reference Standards in the Pharmaceutical Industry. MRIGlobal.
  • What are the specifications for starting m
  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho.
  • Reference Standards - ICH Guidelines. Eli Lilly and Company.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH.
  • Pharmaceutical Standards for Quality Control. Sigma-Aldrich.
  • WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation.
  • (1R,2S)-1-AMINO-1-(4-FLUORO-2-METHOXYPHENYL)PROPAN-2-OL. BLD Pharm.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Supporting Inform
  • 1-(4-Methoxyphenyl)propan-2-ol. PubChem.
  • 1-(4-Methoxyphenyl)propan-2-one. LGC Standards.
  • 4-Fluoro-2-methoxyphenol. TCI AMERICA.
  • Impurity Synthesis And Identific
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • 1-(4-methoxyphenyl)propan-2-ol. ChemicalBook.
  • 4-Fluoro-2-methoxyphenol 97%. Sigma-Aldrich.
  • 4-Fluoro-2-methoxyphenol 97%. Sigma-Aldrich.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: A Comparative Approach

For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth examination of the gas chromatography-mass spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise analytical characterization of novel chemical entities is paramount. This guide provides an in-depth examination of the gas chromatography-mass spectrometry (GC-MS) analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, a substituted phenylpropanol derivative of interest in pharmaceutical synthesis. Rather than presenting a single, method-dependent retention time, this document will elucidate the principles governing its chromatographic behavior, offering a comparative analysis against its structural isomers and analogs. This approach is designed to empower researchers to develop robust analytical methods and interpret the resulting data with confidence.

The guide will delve into the critical factors influencing the retention time of this molecule, explore strategies for separating it from closely related impurities, and detail the expected mass spectrometric fragmentation patterns for unambiguous identification.

Foundational Principles of Analyte Retention in Gas Chromatography

The retention time of an analyte in gas chromatography is a function of its physicochemical properties and its interactions with the stationary and mobile phases.[1] Several key parameters govern this process:

  • Column Temperature: The temperature of the GC column directly impacts the volatility of the analyte.[2] Higher temperatures lead to increased vapor pressure and, consequently, shorter retention times. Conversely, lower temperatures enhance the interaction with the stationary phase, resulting in longer retention times.[2]

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) through the column also dictates the retention time. At higher flow rates, the analyte spends less time interacting with the stationary phase, leading to earlier elution.[1]

  • Stationary Phase: The chemical nature of the stationary phase is a critical determinant of separation selectivity. The polarity, surface area, and film thickness of the stationary phase influence the strength of interactions with the analyte.[1]

  • Analyte Properties: The molecular weight, boiling point, and polarity of the analyte itself are intrinsic factors that affect its retention.[1] For 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, the presence of polar functional groups (hydroxyl, methoxy, and fluoro) will significantly influence its interaction with the stationary phase.

  • Column Dimensions: The length and internal diameter of the column also play a role. Longer columns provide more opportunities for interaction with the stationary phase, leading to longer retention times and generally better resolution.[1]

Strategic GC-MS Method Development for 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

A robust GC-MS method is essential for the accurate identification and quantification of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, particularly in the context of pharmaceutical quality control where potential impurities must be resolved and identified.[3][4]

Column Selection: A Critical Choice

The choice of the GC column is arguably the most critical parameter in method development. For the analysis of substituted aromatic compounds like 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, a capillary column is preferred over a packed column due to its superior separation efficiency and resolution.[1][3][5]

The selection of the stationary phase chemistry is equally important:

  • Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - DB-5, HP-5): These columns separate analytes primarily based on their boiling points. While useful for general-purpose analysis, they may not provide sufficient selectivity to separate closely related positional isomers.

  • Intermediate-Polarity Columns (e.g., Phenyl or Pentafluorophenyl phases): Columns with a higher phenyl content or those containing pentafluorophenyl (PFP) groups offer different selectivity due to π-π and dipole-dipole interactions with aromatic analytes.[6] These are often excellent choices for separating positional isomers of substituted aromatic compounds.[6][7] For 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol, a PFP column could provide enhanced resolution of its isomers due to the specific interactions between the fluorinated stationary phase and the fluorinated analyte.[8]

  • Chiral Columns: Since 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol possesses a chiral center at the second carbon of the propanol chain, the separation of its enantiomers is a critical consideration in pharmaceutical analysis. This can be achieved using a chiral stationary phase, often based on cyclodextrin derivatives.[9][10][11]

The following diagram illustrates the decision-making process for column selection:

Analyte 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol IsomerSeparation Need to separate positional isomers? Analyte->IsomerSeparation ChiralSeparation Need to separate enantiomers? Analyte->ChiralSeparation NonPolar Non-Polar Column (e.g., DB-5, HP-5) IsomerSeparation->NonPolar No IntermediatePolar Intermediate-Polarity Column (e.g., Phenyl, PFP) IsomerSeparation->IntermediatePolar Yes ChiralSeparation->NonPolar No Chiral Chiral Column (e.g., Cyclodextrin-based) ChiralSeparation->Chiral Yes GeneralScreening General Screening NonPolar->GeneralScreening

Caption: GC Column Selection Workflow.

A Hypothetical GC-MS Protocol

The following protocol provides a starting point for the analysis of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol. Optimization will be necessary based on the specific instrumentation and analytical goals.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).

Chromatographic Conditions:

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a PFP column for enhanced isomer separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Comparative Analysis of Retention Behavior

Understanding the relative retention times of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol and its potential isomers is crucial for method development and impurity profiling.

Positional Isomers

The position of the fluoro and methoxy substituents on the phenyl ring will influence the molecule's polarity and boiling point, leading to different retention times.

  • 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol (Target Analyte): The methoxy group at the ortho position can lead to intramolecular hydrogen bonding with the hydroxyl group, which may slightly decrease its overall polarity and boiling point compared to an isomer where this is not possible.

  • 1-(2-Fluoro-4-methoxyphenyl)propan-2-ol: In this isomer, the methoxy group is at the para position. Intramolecular hydrogen bonding with the hydroxyl group is less likely.

  • 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol: With substituents at the meta and para positions, the polarity of this isomer will differ from the others.

The elution order of these isomers will depend on the stationary phase. On a non-polar column, the elution will be primarily influenced by boiling point. On a more polar or PFP column, dipole-dipole interactions will play a more significant role, potentially leading to a different elution order. The use of retention indices is highly recommended for the reliable identification of positional isomers.[2]

Structural Analogs

Comparing the target analyte to its non-fluorinated and non-methoxylated analogs can provide further insight into its chromatographic behavior.

  • 1-(2-Methoxyphenyl)propan-2-ol: The absence of the electronegative fluorine atom will make this compound slightly less polar than the target analyte. Its retention time will be a useful benchmark.

  • 1-(4-Fluorophenyl)propan-2-ol: Lacking the methoxy group, this analog will have a lower molecular weight and likely a lower boiling point, resulting in a shorter retention time on a non-polar column.

The following table summarizes the expected relative retention times on a non-polar (e.g., DB-5) and an intermediate-polarity (e.g., PFP) column.

CompoundExpected Relative Retention Time (Non-Polar Column)Expected Relative Retention Time (Intermediate-Polarity Column)
1-(4-Fluorophenyl)propan-2-olShortestShortest
1-(2-Methoxyphenyl)propan-2-olIntermediateIntermediate
1-(4-Fluoro-2-methoxyphenyl)propan-2-olLongPotentially different order due to specific interactions
Positional IsomersMay co-elute or have small differencesBetter separation expected

Mass Spectrometry for Structural Elucidation

While chromatography separates the components of a mixture, mass spectrometry provides the structural information necessary for identification.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is expected to show several characteristic fragments:

  • Molecular Ion (M+): The peak corresponding to the intact molecule will be present, though its abundance may be low.

  • Alpha-Cleavage: A prominent fragment will likely result from the cleavage of the C-C bond between the first and second carbons of the propanol side chain. This would yield a benzylic cation.

  • Loss of Water: Dehydration of the alcohol functional group is a common fragmentation pathway.

  • Fragments from the Aromatic Ring: The spectrum will also contain ions corresponding to the substituted phenyl ring.[12] The presence of a halogen atom can lead to characteristic isotopic patterns, although fluorine is monoisotopic.

The logical flow of fragmentation is depicted below:

Molecule 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol MolecularIon Molecular Ion (M+) Molecule->MolecularIon Ionization AlphaCleavage Alpha-Cleavage MolecularIon->AlphaCleavage LossOfWater Loss of Water MolecularIon->LossOfWater BenzylicCation Benzylic Cation AlphaCleavage->BenzylicCation DehydratedIon [M-H2O]+ LossOfWater->DehydratedIon

Caption: Expected MS Fragmentation Pathways.

Distinguishing Isomers by Mass Spectrometry

Positional isomers often yield very similar, if not identical, mass spectra under EI conditions because they can fragment to form common ions.[13] Therefore, relying solely on mass spectrometry to distinguish between them can be challenging. However, subtle differences in the relative abundances of certain fragment ions may be observable. For unambiguous identification, chromatographic separation is essential.

Conclusion

The retention time of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol in GC-MS is not a fixed value but is dependent on a multitude of experimental parameters. A systematic approach to method development, starting with the careful selection of the GC column, is crucial for achieving the desired separation and accurate analysis. By understanding the principles of analyte retention and fragmentation, and by comparing the target molecule to its isomers and analogs, researchers can develop and validate robust GC-MS methods for the comprehensive characterization of this and other novel pharmaceutical compounds. This guide provides the foundational knowledge and strategic considerations to empower scientists in this endeavor.

References

  • Drawell. (2023, June 14).
  • MDPI. (2024, December 18). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Available from: [Link]

  • GL Sciences. GC Column Equivalent Chart – Agilent, Restek, Phenomenex Equivalents.
  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
  • Shimadzu. GC Column Types & Selection Guide.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Benchchem.
  • PubMed. (2000, January 7). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Available from: [Link]

  • ResearchGate. The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl)
  • PMC.
  • RSC Publishing. Analytical Methods.
  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
  • Journal of the Clandestine Laboratory Investigating Chemists Association. Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine.
  • ResearchGate. (PDF)
  • JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD.
  • Whitman College. GCMS Section 6.9.
  • Analytical Chemistry. (2023, January 10).
  • Asian Journal of Chemistry.
  • Analytical Chemistry. (2023, January 10).
  • AZoM. (2022, July 22).
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • PMC. (2024, February 10).
  • ResearchGate.
  • Shimadzu. eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • MicroSolv. (2025, June 19).
  • LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Welch Materials. (2024, November 18).
  • ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
  • LCGC International. (2026, February 11).
  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

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